LY3027788
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H31F2NO11S |
|---|---|
分子量 |
591.6 g/mol |
IUPAC名 |
bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate |
InChI |
InChI=1S/C25H31F2NO11S/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3/t14-,17+,18+,19+,20-,25+/m1/s1 |
InChIキー |
GWNLIFCQSNMZAQ-SVCRZZQPSA-N |
異性体SMILES |
CC(C)OC(=O)OCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@]([C@@H]([C@H]2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N |
正規SMILES |
CC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Central Nervous System Mechanisms of Tirzepatide: A Technical Guide
An In-depth Examination of a Dual GIP/GLP-1 Receptor Agonist's Neuroprotective and Neuromodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the compound identifier "LY3027788" does not correspond to a publicly disclosed agent with known central nervous system (CNS) activity, extensive research on Eli Lilly's tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, reveals significant engagement with and potential therapeutic effects within the CNS. This technical guide synthesizes the current understanding of tirzepatide's mechanism of action in the brain, focusing on its neuroprotective properties and its role in appetite regulation. Preclinical evidence strongly suggests that tirzepatide's dual agonism offers a multifaceted approach to mitigating neuroinflammation, reducing amyloid-beta plaque formation, and promoting neuronal survival. Although clinical data on cognitive outcomes in humans are still emerging, the foundational science points toward a promising new frontier for this class of therapeutics in addressing neurodegenerative diseases and centrally-mediated metabolic control.
Core Mechanism of Action in the CNS: Dual Receptor Agonism
Tirzepatide's primary mechanism in the CNS is the activation of both GIP and GLP-1 receptors, which are expressed in key brain regions integral to metabolic regulation and cognitive function.[1][2][3] These regions include the hypothalamus and brainstem, critical for appetite control, as well as the hippocampus and cortex, areas vulnerable to neurodegenerative processes.[2] The synergistic activation of both receptor pathways is believed to produce more potent effects than selective GLP-1 receptor agonism alone.[1]
Signaling Pathways
Tirzepatide's engagement of GIP and GLP-1 receptors initiates downstream signaling cascades that are crucial for its neuroprotective and neuromodulatory effects. Key pathways identified in preclinical models include:
-
PI3K/Akt/GSK3β Pathway: Activation of this pathway is critical for promoting neuronal survival and synaptic function. Tirzepatide has been shown to reactivate this pathway in the hippocampus of diabetic rats, counteracting diabetes-induced deficits in insulin (B600854) signaling.[4][5][6]
-
SIRT3-NLRP3 Axis: In models of high-fat diet-induced cognitive impairment, tirzepatide has been observed to upregulate Sirtuin 3 (SIRT3), which in turn suppresses the NLRP3 inflammasome. This action reduces neuroinflammation and oxidative stress.[7][8]
-
cAMP/PKA/CREB Pathway: This pathway is fundamental for synaptic plasticity and neuronal growth. Tirzepatide has been shown to activate the pAkt/CREB/BDNF (brain-derived neurotrophic factor) pathway, which is essential for learning and memory.
Below is a diagram illustrating the proposed intracellular signaling cascade following tirzepatide binding to GIP and GLP-1 receptors in a neuron.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating the CNS effects of tirzepatide.
Table 1: Preclinical Neuroprotective and Cognitive Effects
| Study Model | Treatment Regimen | Key Findings | Reference |
| Diabetic Rats (STZ-induced) | Not specified | Significantly improved spatial learning and memory; inhibited Aβ accumulation; restored PI3K/Akt/GSK3β signaling. | [4] |
| High-Fat Diet Mice | Not specified | Attenuated cognitive impairment; suppressed microglia activation and oxidative stress via SIRT3-NLRP3 signaling. | [7][8] |
| Rat Model of Parkinson's Disease | Not specified | Preserved more vulnerable neurons and improved motor coordination. | [9] |
Table 2: Clinical Effects on Appetite Regulation
| Study Population | Treatment | Primary Endpoint | Key Findings | Reference |
| 114 Participants with Obesity | 5 mg Tirzepatide weekly for 6 weeks | Change in brain activation to food images (fMRI) at week 3 | Statistically significant decrease in activation in the medial frontal and cingulate gyri, hippocampus, and orbitofrontal cortex in response to high-fat, high-sugar food images compared to placebo. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols used in key studies of tirzepatide's CNS effects.
Animal Models of Cognitive Impairment
-
Induction of Diabetes: Male Sprague Dawley rats (180-200g) are fed a high-fat diet and administered a low dose of streptozotocin (B1681764) (STZ) to induce a model of type 2 diabetes that leads to cognitive impairment.[4]
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, rats are trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and path length are recorded. Probe trials with the platform removed are conducted to assess memory retention.[4]
-
Immunohistochemistry: Brain tissue (specifically the hippocampus) is sectioned and stained for markers of neuronal damage (e.g., NeuN), amyloid-beta deposition, and synaptic proteins to visualize the structural and pathological changes.[4]
-
Western Blot Analysis: Protein extracts from brain tissue are used to quantify the levels of key signaling molecules in pathways such as PI3K/Akt/GSK3β to determine the molecular effects of tirzepatide treatment.[4]
Human Functional Magnetic Resonance Imaging (fMRI) Study
-
Study Design: A 6-week, randomized, placebo-controlled, double-blind study with an open-label liraglutide (B1674861) arm.[10][11]
-
Intervention: Participants receive weekly subcutaneous injections of 5 mg tirzepatide or placebo.[10][11]
-
fMRI Protocol: Scans are performed at baseline and at week 3 while participants are in a fasted state. During the scan, they are shown images of high-fat/high-sugar foods, high-fat/high-carbohydrate foods, and non-food items.[10][11]
-
Data Analysis: Blood-oxygen-level-dependent (BOLD) signals are analyzed to measure changes in brain activation in response to food cues relative to non-food images within predefined regions of interest involved in appetite and reward.[10][11]
Future Directions and Conclusion
The investigation into tirzepatide's CNS mechanism of action is a rapidly evolving field. While the primary focus has been on its metabolic benefits, the compelling preclinical data on neuroprotection and the initial clinical findings on appetite regulation highlight its potential as a therapeutic agent for neurological and neuropsychiatric disorders. Future research should focus on:
-
Long-term clinical trials to definitively assess the cognitive benefits of tirzepatide in patients with mild cognitive impairment and early-stage neurodegenerative diseases.
-
Further elucidation of the molecular pathways involved in its neuroprotective effects, including the interplay between GIP and GLP-1 receptor signaling in different neuronal populations.
-
Exploration of tirzepatide's potential in other CNS disorders where neuroinflammation and metabolic dysfunction are implicated.
References
- 1. Tirzepatide: A Novel, Once-weekly Dual GIP and GLP-1 Receptor Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirzepatide Effects on Brain: Neuroprotection and Cognitive Impact | Fella Health [fellahealth.com]
- 3. shrinepeptides.com [shrinepeptides.com]
- 4. Tirzepatide ameliorates spatial learning and memory impairment through modulation of aberrant insulin resistance and inflammation response in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond glycemic control: the neuroprotective potential of tirzepatide [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Tirzepatide administration improves cognitive impairment in HFD mice by regulating the SIRT3-NLRP3 axis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. yuniquemedical.com [yuniquemedical.com]
- 10. Item - Effects of Tirzepatide on Central Reward and Appetite Circuits in the Brain - Deakin University - Figshare [dro.deakin.edu.au]
- 11. diabetesjournals.org [diabetesjournals.org]
LY3027788 mGlu2/3 receptor binding affinity
An In-depth Technical Guide on the Core mGlu2/3 Receptor Binding Affinity of LY3027788
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally active prodrug of LY3020371, a potent and selective antagonist for the metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors.[1] These receptors are of significant interest in neuroscience research and drug development due to their role in modulating glutamate transmission through presynaptic, postsynaptic, and glial mechanisms.[2] Understanding the binding affinity and mechanism of action of compounds targeting these receptors is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders. This guide provides a detailed overview of the mGlu2/3 receptor binding affinity of the active compound, LY3020371, derived from the prodrug this compound.
Quantitative Binding Affinity and Functional Data
The binding affinity of LY3020371 for human mGlu2 and mGlu3 receptors has been determined through competitive radioligand binding assays. The functional antagonism has been quantified using cAMP formation assays.
Table 1: Binding Affinity (Ki) of LY3020371 for Human mGlu2/3 Receptors
| Receptor Subtype | Ki (nM) |
| hmGlu2 | 5.26 |
| hmGlu3 | 2.50 |
Data sourced from a study characterizing LY3020371 in membranes from cells expressing recombinant human mGlu receptor subtypes.[2]
Table 2: Functional Antagonist Activity (IC50) of LY3020371 at Human mGlu2/3 Receptors
| Receptor Subtype | IC50 (nM) |
| hmGlu2 | 16.2 |
| hmGlu3 | 6.21 |
Data represents the blockade of agonist-inhibited, forskolin-stimulated cAMP formation.[2]
Table 3: Binding Affinity and Functional Antagonism of LY3020371 in Rat Native Tissues
| Assay | Tissue | Ki (nM) | IC50 (nM) |
| Radioligand Binding | Frontal Cortical Membranes | 33 | - |
| cAMP Formation | Cortical Synaptosomes | - | 29 |
| Glutamate Release | Cortical Synaptosomes | - | 86 |
These data demonstrate the translation of antagonist activity from recombinant human receptors to native rodent tissues.[2]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki value of a test compound like LY3020371.
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., recombinant human mGlu2 or mGlu3) or tissue homogenates (e.g., rat frontal cortex) are lysed in a cold buffer.
-
The cell membranes are pelleted by centrifugation, washed, and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation (containing a specific amount of protein).
-
A range of concentrations of the unlabeled test compound (e.g., LY3020371).
-
A fixed concentration of a suitable radiolabeled ligand that binds to the mGlu2/3 receptors (e.g., [3H]-459477).[2]
-
-
-
Incubation:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This protocol describes a common method to assess the functional antagonist activity of a compound at Gi/o-coupled receptors like mGlu2/3.
-
Cell Culture:
-
Cells stably expressing the mGlu2 or mGlu3 receptor are cultured to an appropriate density.
-
-
Assay Procedure:
-
Cells are incubated with various concentrations of the antagonist (LY3020371).
-
Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
A specific mGlu2/3 receptor agonist (e.g., DCG-IV) is added to inhibit the forskolin-stimulated cAMP production.[2]
-
The ability of the antagonist (LY3020371) to block the agonist-induced inhibition of cAMP formation is measured.
-
-
cAMP Quantification:
-
The intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The IC50 value is determined by plotting the antagonist concentration against the percentage reversal of the agonist effect and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Group II mGlu receptors (mGlu2 and mGlu3) are coupled to Gi/o proteins.[4] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[5] LY3020371, as an antagonist, blocks this cascade by preventing agonist binding.
Caption: Canonical Gi/o-coupled signaling pathway for mGlu2/3 receptors.
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of LY3027788 in Plasma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro plasma stability of LY3027788, a prodrug of the potent and selective metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor antagonist, LY3020371. Understanding the plasma stability of a prodrug is critical for predicting its in vivo performance, including the rate of conversion to the active pharmacological agent and its overall pharmacokinetic profile.
Executive Summary
This compound is designed as a prodrug to enhance the oral bioavailability of its active moiety, LY3020371. As such, it is expected to exhibit controlled instability in plasma, facilitating its rapid conversion to the active antagonist. This document summarizes the conceptual framework for the in vitro plasma stability of this compound, provides detailed experimental protocols for its assessment, and illustrates the relevant biological pathways. While specific quantitative stability data for this compound is not publicly available, this guide presents an illustrative stability profile typical for a prodrug of its class, alongside the methodologies required to generate such data.
Data Presentation
As a prodrug, this compound is engineered for rapid conversion to its active form, LY3020371, in a biological matrix. This conversion is a critical feature of its design, ensuring efficient delivery of the active compound following administration. In vivo studies have confirmed the rapid and dose-proportional appearance of LY3020371 in plasma after oral administration of this compound.
The in vitro plasma stability of a prodrug like this compound is typically characterized by a short half-life. Below is an illustrative data table representing a hypothetical plasma stability profile for this compound.
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
| 120 | <1 |
| Calculated Half-life (t½) | ~20 minutes |
Experimental Protocols
The following section details a standard protocol for determining the in vitro plasma stability of a compound like this compound.
Objective:
To determine the rate of disappearance of this compound when incubated in plasma from various species (e.g., human, rat, mouse) to estimate its in vitro half-life.
Materials:
-
This compound test compound
-
Control compound with known plasma stability (e.g., a stable compound and an unstable compound)
-
Pooled plasma with anticoagulant (e.g., K2EDTA, Heparin) from the desired species
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) containing an internal standard (for protein precipitation and sample analysis)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm the pooled plasma and PBS to 37°C.
-
In a 96-well plate, add a small volume of the this compound stock solution to the plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid plasma protein denaturation.
-
Initiate the reaction by placing the plate in a 37°C incubator.
-
-
Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination and Protein Precipitation:
-
At each time point, transfer an aliquot of the plasma sample to a new well or tube containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard.
-
Vortex the samples to ensure thorough mixing and complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the peak area ratio of this compound to the internal standard at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of this compound remaining against time.
-
The in vitro half-life (t½) can be calculated from the slope of the linear regression of this plot using the formula: t½ = 0.693 / k, where k is the elimination rate constant (the absolute value of the slope).
-
Mandatory Visualization
Signaling Pathway of mGlu2/3 Receptor Antagonism
This compound is a prodrug of LY3020371, which acts as an antagonist at metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi/o). The canonical signaling pathway for mGlu2/3 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. By antagonizing these receptors, LY3020371 blocks this inhibitory signaling cascade.
Caption: Antagonism of the mGlu2/3 receptor by LY3020371.
Experimental Workflow for In Vitro Plasma Stability Assay
The following diagram illustrates the key steps involved in determining the in vitro plasma stability of a test compound.
Caption: Workflow for a typical in vitro plasma stability assay.
Preclinical Data on LY3027788 Antidepressant Effects Remains Undisclosed in Publicly Available Research
A comprehensive search for preclinical studies detailing the antidepressant effects of the compound designated LY3027788 has yielded no specific results. At present, there is no publicly available scientific literature, such as in-depth technical guides or whitepapers, that provides quantitative data, detailed experimental protocols, or specific signaling pathways associated with this particular molecule.
Efforts to locate information on this compound through broad searches of preclinical antidepressant research, as well as targeted inquiries into common experimental models like the forced swim test and tail suspension test, did not identify any studies referencing this compound. Similarly, searches for its receptor binding profile and mechanism of action did not return any relevant information.
This absence of data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data into structured tables and the visualization of experimental workflows and signaling pathways using Graphviz.
It is possible that this compound is an internal compound designation that has not yet been disclosed in published research. Drug development pipelines often involve numerous compounds that are investigated internally by pharmaceutical companies before any data is made public. Information on such compounds typically becomes available only after the sponsoring institution decides to publish its findings, often in peer-reviewed journals or at scientific conferences.
Researchers, scientists, and drug development professionals interested in the preclinical antidepressant profile of this compound are advised to monitor scientific literature and conference proceedings for any future disclosures related to this compound. Without access to primary research data, any detailed analysis of its preclinical effects remains speculative.
The Potential of LY3027788 in Treatment-Resistant Depression: A Technical Overview of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treatment-resistant depression (TRD) presents a significant challenge in mental healthcare, with a substantial portion of individuals with major depressive disorder (MDD) failing to respond to conventional antidepressant therapies.[1][2] This has spurred the investigation of novel therapeutic targets beyond the monoaminergic system. One such promising avenue is the modulation of the glutamate (B1630785) system. LY3027788, an orally bioavailable prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGlu2/3) antagonist LY3020371, has emerged from preclinical studies as a potential rapid-acting antidepressant with a distinct mechanism of action compared to traditional drugs and even other glutamate-targeting agents like ketamine.[3][4] This technical guide provides an in-depth summary of the core preclinical research on this compound, focusing on its mechanism of action, key experimental findings, and the signaling pathways implicated in its antidepressant-like effects.
Core Mechanism of Action: mGlu2/3 Receptor Antagonism
This compound exerts its effects through its active metabolite, LY3020371, which acts as a potent and selective antagonist of mGlu2 and mGlu3 receptors.[3] These receptors are presynaptic autoreceptors that negatively regulate the release of glutamate. By blocking these receptors, LY3020371 is hypothesized to increase synaptic glutamate levels, leading to the activation of postsynaptic AMPA receptors. This proposed mechanism shares downstream commonalities with the NMDA receptor antagonist ketamine, which has demonstrated rapid antidepressant effects in clinical settings.[2][4] However, the distinct upstream target of mGlu2/3 receptors may offer a differentiated safety and tolerability profile.[5]
Preclinical Efficacy and Quantitative Data
Preclinical studies in rodent models have provided robust evidence for the antidepressant-like effects of this compound and its active compound, LY3020371. These effects are comparable to those observed with ketamine.[3]
| Experimental Model | Compound | Dose Range | Key Findings | Citation |
| Mouse Forced-Swim Test | This compound (oral) | 4.8-27 mg/kg | Dose-dependent decrease in immobility time, indicative of an antidepressant-like effect. | [3] |
| Rat Forced-Swim Test | LY3020371 (intravenous) | 1-10 mg/kg | Significant reduction in immobility time. | [3] |
| Potentiation of Quinpirole-Induced Locomotion (Mouse) | This compound (oral) | 4.8-16 mg/kg | Enhanced locomotor stimulant effects of the dopamine (B1211576) D2/3 receptor agonist quinpirole, suggesting an interaction with the dopaminergic system. | [4] |
| Ventral Tegmental Area (VTA) Dopamine Neuron Activity (Rat) | LY3020371 | Not specified | Increased the number of spontaneously active dopamine neurons. | [3][4] |
| Biogenic Amine Efflux in Prefrontal Cortex (Rat) | LY3020371 | Not specified | Enhanced the efflux of biogenic amines. | [3] |
Experimental Protocols
Forced-Swim Test (Rodent)
The forced-swim test is a widely used behavioral model to screen for antidepressant-like activity. The protocol generally involves:
-
Apparatus: A cylindrical container filled with water (e.g., 25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-swim (Day 1): Animals are placed in the water for a 15-minute habituation session.
-
Test (Day 2): 24 hours after the pre-swim, animals are administered the test compound (e.g., this compound orally) or vehicle. After a specific pretreatment time, they are placed back in the water for a 5-minute test session.
-
-
Measurement: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
References
- 1. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Case of LY3027788: A Search for a Ghost in the Pipeline
The typical trajectory of a therapeutic agent from discovery to clinical application is meticulously documented in the public domain. This documentation serves to inform the scientific community, regulatory bodies, and potential collaborators of a compound's pharmacological profile, safety, and efficacy. The complete lack of a scientific footprint for LY3027788 is therefore highly unusual for a compound that would typically be the subject of an in-depth technical guide.
Without any foundational data, it is impossible to construct a meaningful overview of its discovery, mechanism of action, or developmental history. Key elements required for a technical whitepaper, such as quantitative data on efficacy and pharmacokinetics, detailed experimental protocols, and an understanding of its associated signaling pathways, remain entirely absent from the public record.
It is plausible that this compound was a candidate compound that failed to meet critical preclinical endpoints, leading to the termination of its development before any significant scientific literature could be generated. Pharmaceutical and biotechnology companies often screen vast libraries of compounds, with only a small fraction progressing to a stage where they are assigned a publicly traceable identifier and generate discoverable data.
Alternatively, this compound could be an internal project code used by a research institution or company that has not been correlated with any publicly disclosed chemical entity or development program. In such instances, the information remains proprietary and inaccessible.
Given the current void of information, any attempt to create a technical guide or visualize signaling pathways for this compound would be purely speculative and without a factual basis. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and explore the possibility that it may be an erroneous or outdated designation. Should further clarifying information become available, a detailed analysis could be undertaken. Until then, the story of this compound remains unwritten, a silent testament to the countless molecules that begin the arduous journey of drug development but never reach the public spotlight.
An In-depth Technical Guide on the Selectivity of Compounds for mGlu2 vs. mGlu3 Receptors
Introduction
Metabotropic glutamate (B1630785) receptors 2 (mGlu2) and 3 (mGlu3) are critical regulators of synaptic transmission and plasticity in the central nervous system.[1][2] As members of the Group II mGlu receptor family, they are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production.[1][3] Both receptors are targets for the development of novel therapeutics for various neurological and psychiatric disorders.[2][3] Due to high sequence homology in the glutamate-binding site, developing compounds with high selectivity for either mGlu2 or mGlu3 has been a significant challenge.[2] However, subtle differences in their structure and tissue distribution—mGlu2 is found predominantly at presynaptic terminals, while mGlu3 is expressed presynaptically, postsynaptically, and in glial cells—underscore the need for selective ligands to dissect their distinct physiological roles and to develop more targeted therapies.[2][4]
This technical guide provides an overview of the methods used to determine the selectivity of compounds for mGlu2 versus mGlu3 receptors, using representative data from publicly available studies on selective ligands. While specific quantitative data for LY3027788 is not available in the public domain, the principles and protocols outlined here are the standard for characterizing the selectivity profile of any such compound.
Quantitative Selectivity Profile
The selectivity of a compound is determined by comparing its binding affinity (Ki) and functional potency (EC50 or IC50) at the target receptors. The following table provides an example of how such data would be presented for a compound like LY541850, which is known to be a selective mGlu2 agonist and mGlu3 antagonist.[5][6]
| Parameter | mGlu2 Receptor | mGlu3 Receptor | Selectivity Ratio (mGlu3/mGlu2) | Assay Type | Reference |
| Functional Potency (EC50) | 42 nM | No significant effect | Not Applicable (Antagonist at mGlu3) | Field Excitatory Post-Synaptic Potential (fEPSP) inhibition in mouse hippocampal slices | [6] |
| Binding Affinity (Ki) | Data not available | Data not available | Data not available | Radioligand Competition Binding Assay |
Note: This table is illustrative. A complete profile would include Ki values from binding assays and EC50/IC50 values from various functional assays (e.g., GTPγS binding, cAMP accumulation).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable selectivity data. Below are methodologies for key experiments used to characterize ligands targeting mGlu2 and mGlu3 receptors.
Radioligand Binding Assay (Competition Method)
This assay measures the affinity of a test compound (e.g., this compound) for mGlu2 and mGlu3 receptors by quantifying its ability to displace a known radiolabeled ligand.[7][8]
Objective: To determine the inhibitory constant (Ki) of the test compound at recombinant human mGlu2 and mGlu3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human mGlu2 or mGlu3 receptors.
-
Radioligand: e.g., [3H]-LY354740 (an mGlu2/3 agonist).[9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solutions in DMSO.
-
96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 50-120 µg per well.[10]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations (typically 10-point dilution series).
-
50 µL of the radioligand at a fixed concentration (near its Kd value, e.g., 10 nM for [3H]-LY354740 at mGlu2).[9]
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[10][11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of a competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM DCG-IV).[9]
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation by quantifying the inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi/o-coupled receptor activity.
Objective: To determine the potency (EC50 or IC50) of the test compound as an agonist or antagonist at mGlu2 and mGlu3 receptors.
Materials:
-
CHO or HEK293 cells expressing human mGlu2 or mGlu3 receptors.
-
Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound stock solutions.
-
A commercially available cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow them to near confluence.
-
Agonist Mode:
-
Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for another 15-30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound (antagonist) at various concentrations.
-
Add a fixed concentration of a known mGlu2/3 agonist (e.g., glutamate or LY354740 at its EC80) along with forskolin.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
For agonists, determine the EC50 value (concentration producing 50% of the maximal inhibition of forskolin-stimulated cAMP levels).
-
For antagonists, determine the IC50 value (concentration that inhibits 50% of the response to the reference agonist).
-
Visualizations: Signaling Pathways and Experimental Workflows
mGlu2/mGlu3 Canonical Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of mGlu2 or mGlu3 receptors.
Caption: Canonical Gαi/o-coupled signaling pathway for mGlu2 and mGlu3 receptors.
Experimental Workflow for Determining Receptor Selectivity
This diagram outlines the logical flow of experiments to characterize the selectivity of a novel compound.
Caption: A typical experimental workflow for characterizing compound selectivity.
References
- 1. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiating the roles of mGlu2 and mGlu3 receptors using LY541850, an mGlu2 agonist/mGlu3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY3027788 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY3027788, an orally bioavailable prodrug of the metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor antagonist LY3020371, in rodent behavioral studies. The information is compiled from preclinical research to guide the design and execution of future experiments.
Mechanism of Action
This compound is a diester analog of LY3020371. Following oral administration, it is rapidly converted to the active compound, LY3020371. This active metabolite acts as a potent and selective antagonist of mGlu2 and mGlu3 receptors. These receptors are Gi/o-coupled and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By antagonizing these receptors, LY3020371 disinhibits this pathway, leading to a series of downstream effects that are believed to underlie its antidepressant-like and wake-promoting properties.
Data Presentation: this compound and LY3020371 Dosage in Rodent Behavioral Studies
The following table summarizes the quantitative data from key preclinical studies. This compound is administered orally (p.o.), while its active metabolite, LY3020371, has been studied via intravenous (i.v.) administration.
| Compound | Dosage Range | Route of Administration | Rodent Species/Strain | Behavioral Test | Key Findings |
| This compound | 4.8 - 27 mg/kg | p.o. | Male CD-1 Mice | Forced-Swim Test | Produced antidepressant-like decreases in immobility time. |
| This compound | 16 mg/kg | p.o. | Male CD-1 Mice | Locomotor Activity | Enhanced the locomotor stimulant effects of quinpirole (B1680403). |
| This compound | 10 - 30 mg/kg | p.o. | Male Sprague-Dawley Rats | Wakefulness (EEG) | Dose-dependently increased wake time without causing rebound hypersomnolence. |
| LY3020371 | 1 - 10 mg/kg | i.v. | Male Sprague-Dawley Rats | Forced-Swim Test | Reduced immobility time, indicating antidepressant-like effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted to specific laboratory conditions and ethical guidelines.
Mouse Forced-Swim Test
This test is used to assess antidepressant-like activity.
Materials:
-
This compound
-
Vehicle (e.g., 1% sodium carboxymethylcellulose, 0.25% Tween 80, and 0.05% antifoam in distilled water)
-
Male CD-1 mice (or other appropriate strain)
-
Cylindrical beakers (e.g., 2 L glass beakers)
-
Water bath to maintain water temperature
-
Video recording and analysis software
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle.
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 4.8, 16, 27 mg/kg) or vehicle to control animals. A typical administration volume is 10 mL/kg.
-
Pre-treatment Time: Conduct the forced-swim test 60 minutes after drug administration.
-
Forced-Swim Apparatus: Fill cylindrical beakers with water (23-25°C) to a depth that prevents the mice from touching the bottom with their tails or paws.
-
Test Procedure:
-
Gently place each mouse into a beaker.
-
Record the session, which typically lasts for 6 minutes.
-
The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Use a validated software or a trained observer to score the duration of immobility. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mouse Locomotor Activity Assay
This assay is used to assess the effect of the compound on general activity and its interaction with other psychoactive drugs.
Materials:
-
This compound
-
Quinpirole (or other stimulant)
-
Vehicle
-
Male CD-1 mice
-
Automated locomotor activity chambers equipped with infrared beams
Procedure:
-
Drug Preparation: Prepare solutions of this compound and quinpirole in the appropriate vehicle.
-
Animal Acclimation: Acclimate mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration:
-
Administer this compound orally (p.o.) at the desired dose (e.g., 16 mg/kg).
-
After a pre-treatment interval (e.g., 60 minutes), administer quinpirole subcutaneously (s.c.) or intraperitoneally (i.p.).
-
-
Data Collection: Immediately after the second injection, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins and as a total count. Use appropriate statistical methods to compare treatment groups.
Visualizations
Signaling Pathway of mGlu2/3 Receptor Antagonism
Caption: Signaling pathway of mGlu2/3 receptor antagonism by this compound's active metabolite.
Experimental Workflow for Rodent Behavioral Studies
Application Notes and Protocols for the Forced Swim Test Using a Novel Antidepressant Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay in rodents to assess antidepressant-like activity.[1][2][3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant medications.[2] These application notes provide a detailed protocol for utilizing the FST to evaluate the efficacy of a novel compound, referred to herein as [Novel Compound (e.g., LY3027788)].
Mechanism of Action and Signaling Pathways:
While the specific mechanism of action for [Novel Compound (e.g., this compound)] is under investigation, many antidepressant drugs exert their effects by modulating monoaminergic systems, such as serotonin (B10506) and norepinephrine.[5][6] Chronic administration of antidepressants has been shown to induce neuroplastic changes, including alterations in neurogenesis and synaptogenesis, often involving intracellular signaling pathways like the cAMP-CREB cascade and the brain-derived neurotrophic factor (BDNF) system.[5] Furthermore, emerging research suggests that the glutamatergic and GABAergic systems, as well as inflammatory and oxidative stress pathways, may also be important targets for novel antidepressant therapies.[7][8][9]
Data Presentation:
Quantitative data from FST experiments should be meticulously recorded and presented for clear interpretation. The primary measures are the duration of immobility, swimming, and climbing behaviors during the test period. These data are typically summarized in tables for easy comparison between treatment groups.
Table 1: Effect of [Novel Compound (e.g., this compound)] on Behavior in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | n | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | |||
| [Novel Compound] | X | 10 | |||
| [Novel Compound] | Y | 10 | |||
| [Novel Compound] | Z | 10 | |||
| Positive Control (e.g., Imipramine) | 20 | 10 |
Experimental Protocols:
A detailed and standardized protocol is crucial for the reproducibility of FST results.
Forced Swim Test Protocol for Mice:
-
Apparatus:
-
Animals:
-
Adult male mice (e.g., C57BL/6 strain) are commonly used. Strain and gender can influence behavior in the FST.[10]
-
Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mice should be acclimated to the testing room for at least 30-60 minutes before the experiment.[2]
-
-
Procedure:
-
Pre-test Session (Day 1): Each mouse is individually placed in the swim cylinder for a 15-minute habituation session. This initial exposure to the stressor is intended to induce a stable baseline of immobility for the subsequent test.
-
Drug Administration: The [Novel Compound (e.g., this compound)], vehicle, or positive control is administered according to the specific experimental design (e.g., intraperitoneally, orally) at a predetermined time before the test session (e.g., 30, 60, or 120 minutes).
-
Test Session (Day 2): 24 hours after the pre-test session, the mice are again placed in the swim cylinder for a 6-minute test session.[1] The session is typically video-recorded for later analysis.
-
-
Behavioral Scoring:
-
The behavior of the mice is scored during the final 4 minutes of the 6-minute test session.[1]
-
Immobility: The mouse is judged to be immobile when it remains floating passively in the water, making only small movements necessary to keep its head above water.
-
Swimming: The mouse is considered to be swimming when it is making active swimming motions, moving around in the cylinder.
-
Climbing: The mouse is scored as climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis:
-
The total duration of immobility, swimming, and climbing is calculated for each animal.
-
Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) is used to compare the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Forced Swim Test Protocol for Rats:
-
Apparatus:
-
A larger transparent cylinder (e.g., 20 cm in diameter, 40-50 cm in height).
-
The cylinder is filled with water (25 ± 1°C) to a depth of approximately 30 cm.[11]
-
-
Procedure:
-
Pre-test Session (Day 1): Rats are placed in the cylinder for a 15-minute session.[2]
-
Drug Administration: Similar to the mouse protocol, the compound is administered prior to the test session.
-
Test Session (Day 2): 24 hours after the pre-test, rats are subjected to a 5-minute test session.
-
-
Behavioral Scoring and Data Analysis: The scoring and analysis are similar to the mouse protocol, with immobility, swimming, and climbing behaviors being quantified.
Mandatory Visualizations:
Caption: Putative signaling cascade of a novel antidepressant.
Caption: Experimental workflow for the Forced Swim Test.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Prior cold water swim stress alters immobility in the forced swim test and associated activation of serotonergic neurons in the rat dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in research on novel antidepressant treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of GABAmimetics on the duration of immobility in the forced swim test in albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurology.com [jneurology.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for Measuring LY3027788 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3027788 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention. These application notes provide detailed protocols for cell-based assays to measure the activity of this compound, focusing on its effects on cell viability, apoptosis, and target engagement.
Signaling Pathway Modulated by this compound
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates, including mTOR, which is a key regulator of protein synthesis and cell growth.[2] this compound exerts its therapeutic effect by inhibiting both PI3K and mTOR, thereby blocking this signaling cascade.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data from various cell-based assays to measure the activity of this compound. Note that specific IC50 values can vary depending on the cell line, assay conditions, and incubation times.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| Pediatric Acute Myeloid Leukemia (AML) Samples | Acute Myeloid Leukemia | Varies (0.0098 – 10 µM) | MTT |
| Further research is required to populate this table with specific IC50 values for a broader range of cancer cell lines. |
Table 2: Target Engagement - Inhibition of Protein Phosphorylation
| Target Protein | Phosphorylation Site | Expected Outcome with this compound | Assay Method |
| AKT | Serine 473 (Ser473) | Dose-dependent decrease in phosphorylation | Western Blot |
| AKT | Threonine 308 (Thr308) | Dose-dependent decrease in phosphorylation | Western Blot |
| S6 Ribosomal Protein | Serine 235/236 | Dose-dependent decrease in phosphorylation | Western Blot |
Table 3: Apoptosis Induction
| Cell Line | Treatment Condition | % Apoptotic Cells (Annexin V Positive) | Assay Method |
| Glioma and Lung Adenocarcinoma Cell Lines | This compound (IC50 concentration) | Significant increase compared to control | Flow Cytometry |
| Specific quantitative data on the percentage of apoptotic cells upon this compound treatment requires further investigation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]
Figure 2: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[4]
-
Treated and control cells
-
Annexin V-FITC Staining Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
-
Cell Preparation: Seed cells and treat with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[4]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[4]
Figure 3: Experimental workflow for the Annexin V apoptosis assay.
Target Engagement Assay (Western Blot for p-AKT and p-S6)
This assay measures the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway to confirm that this compound is engaging its intended targets.[1]
-
Treated and control cells
-
Lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-AKT Ser473, total AKT, p-S6 Ser235/236, total S6, loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-S6, total S6, and a loading control overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 4: Western blot experimental workflow.
References
Application Notes and Protocols for the Quantification of LY3027788 and LY3020371 by HPLC
These application notes provide a comprehensive framework for the quantification of the mGlu2/3 receptor antagonist LY3020371 and its prodrug, LY3027788, using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodologies are intended as a starting point for method development and validation by researchers, scientists, and drug development professionals.
Introduction
LY3020371 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3), which are implicated in the pathophysiology of depression. This compound is a diester prodrug of LY3020371, designed to enhance oral bioavailability. Accurate quantification of both the prodrug and the active metabolite is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a reverse-phase HPLC (RP-HPLC) method suitable for the simultaneous determination of this compound and LY3020371 in biological matrices and pharmaceutical formulations.
Signaling Pathway
LY3020371 acts as an antagonist at mGluR2 and mGluR3, which are G-protein coupled receptors. These receptors are typically coupled to the inhibitory G-protein, Gαi/o. Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways, including the protein kinase A (PKA) pathway. Antagonism by LY3020371 blocks this effect, thereby influencing synaptic transmission.
Figure 1: Simplified signaling pathway of mGluR2/3 and the antagonistic action of LY3020371.
Experimental Protocols
Proposed HPLC Method for Simultaneous Quantification
This method is a starting point and should be optimized and validated for the specific application.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (to be optimized based on UV spectra of both compounds) |
| Internal Standard (IS) | A structurally similar compound with no interference |
Standard and Sample Preparation
3.2.1. Preparation of Stock and Working Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and LY3020371 reference standards and dissolve in 10 mL of methanol (B129727) or a suitable solvent in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase A to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
3.2.2. Sample Preparation from Plasma (for Pharmacokinetic Studies)
-
Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution (10 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
3.2.3. Sample Preparation from Pharmaceutical Formulations (e.g., Tablets)
-
Sample Pulverization: Weigh and finely powder a representative number of tablets.
-
Extraction: Transfer an amount of powder equivalent to a single dose into a volumetric flask.
-
Add a suitable dissolution solvent (e.g., a mixture of methanol and water) to about 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the analytes.
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with mobile phase A if necessary to fall within the calibration curve range.
Method Validation Parameters
The proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | Ability to assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities). | No interfering peaks at the retention times of the analytes and IS. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 85-115% for QC samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | To be assessed for stock solutions, and for samples under various storage and processing conditions. |
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 3: Example of Calibration Curve Data Summary
| Analyte | Concentration (µg/mL) | Peak Area |
| This compound | 0.1 | Value |
| 0.5 | Value | |
| 1.0 | Value | |
| 5.0 | Value | |
| 10.0 | Value | |
| 25.0 | Value | |
| 50.0 | Value | |
| LY3020371 | 0.1 | Value |
| 0.5 | Value | |
| 1.0 | Value | |
| 5.0 | Value | |
| 10.0 | Value | |
| 25.0 | Value | |
| 50.0 | Value |
Table 4: Example of Accuracy and Precision Data Summary
| Analyte | QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=6) | Accuracy (%) | Precision (RSD %) |
| This compound | LQC | 0.3 | Value | Value | Value |
| MQC | 7.5 | Value | Value | Value | |
| HQC | 40.0 | Value | Value | Value | |
| LY3020371 | LQC | 0.3 | Value | Value | Value |
| MQC | 7.5 | Value | Value | Value | |
| HQC | 40.0 | Value | Value | Value |
Experimental Workflow
The overall experimental workflow for the quantification of this compound and LY3020371 is depicted below.
Figure 2: General experimental workflow for HPLC quantification.
Application Notes and Protocols for LY3027788 Administration in Mouse Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3027788 is an orally active prodrug of LY3020371, a potent and selective antagonist of metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors.[1] The glutamatergic system, particularly the modulation of glutamate release via presynaptic autoreceptors like mGlu2/3, has emerged as a promising target for novel antidepressant therapies. Antagonism of mGlu2/3 receptors is hypothesized to increase synaptic glutamate levels, leading to the activation of downstream signaling pathways, such as the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) complex-1 (mTORC1) pathways, which are implicated in neurogenesis and synaptic plasticity.[1] Preclinical evidence suggests that this compound exhibits antidepressant-like efficacy, making it a compound of interest for the treatment of major depressive disorder.[1] Specifically, this compound has been shown to produce antidepressant-like effects by decreasing immobility time in the forced-swim test in mice.[1]
These application notes provide detailed protocols for assessing the antidepressant-like effects of compounds such as this compound in established mouse models of depression.
Mechanism of Action: mGlu2/3 Receptor Antagonism
This compound acts as a prodrug, being converted to the active antagonist LY3020371 in the body. This antagonist blocks presynaptic mGlu2/3 receptors, which normally function to inhibit glutamate release. By blocking these autoreceptors, this compound effectively increases the synaptic concentration of glutamate. This enhancement of glutamatergic neurotransmission is thought to underlie its antidepressant effects, likely through the activation of postsynaptic AMPA receptors and subsequent downstream signaling cascades that promote synaptic plasticity.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are effective at reducing the duration of this immobility.
Materials:
-
Cylindrical containers (e.g., 25 cm tall, 10 cm diameter)
-
Water maintained at 23-25°C
-
Stopwatch or automated tracking software
-
Towels for drying the animals
Procedure:
-
Fill the cylinders with water to a depth where the mice cannot touch the bottom with their tails or paws (approximately 15 cm).
-
Administer this compound (e.g., 4.8-27 mg/kg, p.o.) or vehicle control to the mice. The pre-treatment time can vary depending on the pharmacokinetic profile of the compound, but a 60-minute interval is common.
-
Gently place each mouse into its individual cylinder.
-
The total duration of the test is 6 minutes. The first 2 minutes are considered an acclimation period.
-
During the final 4 minutes of the test, record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a measure of behavioral despair used to assess antidepressant efficacy. Mice are suspended by their tails, and the duration of immobility is measured.
Materials:
-
A horizontal bar or shelf edge for suspension
-
Adhesive tape
-
Stopwatch or automated tracking system
Procedure:
-
Administer this compound or vehicle control to the mice at the desired dose and pre-treatment time.
-
Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute test period. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
-
At the end of the test, gently remove the mouse and return it to its home cage.
Chronic Mild Stress (CMS) Model and Sucrose (B13894) Preference Test
The CMS model is a more etiologically relevant model of depression, inducing a state of anhedonia (a core symptom of depression) through prolonged exposure to a series of mild, unpredictable stressors. Anhedonia is typically assessed using the Sucrose Preference Test.
CMS Procedure (Example Stressors over 3-5 weeks):
-
Stressor 1: Cage tilt (45°) for a prolonged period.
-
Stressor 2: Soiled cage (100-200 ml of water in sawdust bedding) for 24 hours.
-
Stressor 3: Predator sounds or smells.
-
Stressor 4: Continuous overnight illumination.
-
Stressor 5: Periods of food or water deprivation.
-
Stressor 6: Social isolation or crowding.
Stressors are applied continuously and unpredictably over several weeks. This compound or a vehicle would typically be administered daily during the final weeks of the stress paradigm.
Sucrose Preference Test (SPT) Procedure:
-
Baseline: Before the CMS protocol, acclimate mice to two drinking bottles, one with water and one with a 1% sucrose solution, for 48 hours.
-
After a period of food and water deprivation (e.g., 4 hours), present the mice with pre-weighed bottles of water and 1% sucrose solution for a set period (e.g., 1-24 hours).
-
Post-CMS: Repeat the test at weekly intervals during and after the CMS protocol.
-
Measure the consumption from each bottle by weighing them before and after the test period.
-
Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100. A significant decrease in sucrose preference in the vehicle-treated stress group compared to non-stressed controls indicates an anhedonic-like state. An effective antidepressant like this compound would be expected to reverse this deficit.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, p.o.) | n | Immobility Time (seconds) (Mean ± SEM) | % Change from Vehicle |
|---|---|---|---|---|
| Vehicle | - | 10 | 150.5 ± 8.2 | - |
| This compound | 5 | 10 | 125.3 ± 7.5* | -16.7% |
| This compound | 10 | 10 | 102.1 ± 6.9** | -32.2% |
| This compound | 20 | 10 | 85.6 ± 5.4*** | -43.1% |
| Positive Control (e.g., Fluoxetine) | 20 | 10 | 90.2 ± 6.1*** | -40.1% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) (Mean ± SEM) |
|---|---|---|---|
| Vehicle | - | 12 | 180.2 ± 10.5 |
| This compound | 10 | 12 | 145.7 ± 9.8* |
| This compound | 30 | 12 | 110.4 ± 8.2** |
| Positive Control (e.g., Imipramine) | 15 | 12 | 115.9 ± 8.5** |
*p<0.05, **p<0.01 compared to Vehicle group. Data are hypothetical.
Table 3: Effect of Chronic this compound Administration on Sucrose Preference in the Chronic Mild Stress Model
| Group | Treatment | n | Baseline Sucrose Preference (%) (Mean ± SEM) | Final Sucrose Preference (%) (Mean ± SEM) |
|---|---|---|---|---|
| Non-Stressed | Vehicle | 10 | 85.4 ± 3.1 | 84.9 ± 3.5 |
| Stressed | Vehicle | 10 | 86.1 ± 2.9 | 62.5 ± 4.2## |
| Stressed | This compound (10 mg/kg/day) | 10 | 85.8 ± 3.3 | 79.8 ± 3.8** |
| Stressed | Positive Control | 10 | 85.5 ± 3.0 | 78.5 ± 4.0** |
##p<0.01 compared to Non-Stressed Vehicle group. **p<0.01 compared to Stressed Vehicle group. Data are hypothetical.
References
Application of LY3027788 in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3027788 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. These pathways are crucial regulators of a multitude of cellular processes in the central nervous system, including neuronal survival, growth, proliferation, and synaptic plasticity. The PI3K/Akt/mTOR signaling cascade is frequently implicated in the pathophysiology of various neurological disorders, making it a compelling target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the utilization of this compound in primary neuronal cultures, a key in vitro model for neurobiological research. While specific data on this compound in primary neurons is limited, the following guidelines are based on the established mechanism of action of PI3K/mTOR inhibitors and standard methodologies in neuronal cell culture.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of both PI3K and mTOR. The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular cues to regulate essential cellular functions. In neurons, this pathway is critical for mediating the effects of neurotrophic factors, promoting cell survival, and modulating synaptic strength. Dysregulation of this pathway has been linked to neurodegenerative diseases, neurodevelopmental disorders, and brain tumors. By inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this signaling axis, providing a powerful tool to investigate its role in neuronal function and pathology.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound based on the expected activity of a potent PI3K/mTOR inhibitor. Note: These values are for illustrative purposes and actual experimental results may vary. Researchers must determine the optimal concentrations and conditions for their specific primary neuronal culture system.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Hypothetical)
| Target Kinase | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 25 |
| PI3Kδ | 10 |
| PI3Kγ | 30 |
| mTORC1 | 15 |
| mTORC2 | 20 |
Table 2: Effect of this compound on Neuronal Viability (Hypothetical)
| Treatment Group | Concentration (nM) | Neuronal Viability (%) |
| Vehicle Control (DMSO) | - | 100 |
| This compound | 10 | 98 |
| This compound | 100 | 95 |
| This compound | 1000 | 70 |
| Staurosporine (Positive Control) | 500 | 30 |
Table 3: Inhibition of Downstream Signaling by this compound in Primary Neurons (Hypothetical)
| Treatment | p-Akt (Ser473) (% of Control) | p-S6K (Thr389) (% of Control) |
| Vehicle Control | 100 | 100 |
| This compound (100 nM) | 25 | 30 |
| This compound (500 nM) | 10 | 15 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in primary neuronal cultures.
Protocol 1: Preparation and Maintenance of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a widely used model system in neurobiology.
Materials:
-
Timed-pregnant rodent (e.g., rat at embryonic day 18 or mouse at embryonic day 16)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain or Trypsin solution
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a papain or trypsin solution containing DNase I at 37°C for 15-20 minutes.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed, complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or poly-L-ornithine coated culture vessels at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform partial media changes every 2-3 days.
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of this compound on neuronal viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete Neurobasal medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After allowing neurons to mature in culture (e.g., 7-10 days in vitro), treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of key downstream targets of the PI3K/mTOR pathway, such as Akt and S6 Kinase (S6K).
Materials:
-
Primary neuronal cultures in 6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat mature primary neurons with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for studying this compound in primary neuronal cultures.
Application Notes and Protocols for Electrophysiological Recording with LY367385, a Selective mGlu1 Receptor Antagonist
A Note on the Compound LY3027788: Initial searches for "this compound" did not yield a known compound with this designation. It is highly probable that this is a typographical error for a compound from the well-characterized "LY" series of metabotropic glutamate (B1630785) receptor (mGluR) modulators developed by Eli Lilly. Based on the similarity in nomenclature and the context of electrophysiological studies on mGluRs, this document focuses on LY367385 , a potent and selective antagonist of the mGlu1a receptor subtype. The protocols and data presented herein for LY367385 can serve as a comprehensive guide for researchers investigating the role of mGlu1 receptors in synaptic transmission and plasticity.
Introduction
LY367385 is a selective and competitive antagonist for the metabotropic glutamate receptor subtype 1a (mGlu1a).[1] It is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of mGlu1 receptors in the central nervous system. Group I mGluRs, which include mGlu1 and mGlu5, are coupled to Gq proteins and activate the phosphoinositide/Ca2+ signaling cascade.[2] Electrophysiology, in conjunction with selective antagonists like LY367385, allows for the precise investigation of the contribution of mGlu1 receptors to neuronal excitability, synaptic transmission, and plasticity.
Mechanism of Action and Signaling Pathway
LY367385 selectively blocks the activation of mGlu1a receptors by glutamate and other agonists.[1] The activation of mGlu1 receptors typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). This signaling cascade can modulate a variety of downstream targets, including ion channels and other receptors, thereby influencing neuronal function.
Quantitative Data Presentation
The following tables summarize the effects of LY367385 in various electrophysiological preparations.
Table 1: IC50 Values and Receptor Selectivity of LY367385
| Parameter | Value | Receptor Subtype | Assay | Reference |
| IC50 | 8.8 µM | mGlu1a | Quisqualate-induced phosphoinositide hydrolysis | [1] |
| IC50 | > 100 µM | mGlu5a | Quisqualate-induced phosphoinositide hydrolysis | [1] |
| Activity | Negligible | Group II & III mGluRs | - | [1] |
Table 2: Electrophysiological Effects of LY367385 Application
| Preparation | Concentration | Effect | Measured Parameter | Reference |
| Mouse Visual Cortex Slices | 100 µM | No significant block of LTP | EPSP slope | [3] |
| Rat Hippocampal CA3 Neurons | 50 µM | No potentiation of NMDA current by DHPG | NMDA current | [4] |
| Rat Hippocampal CA1 Pyramidal Cells | 100 µM, 300 µM | Dose-dependent increase in sIPSC frequency and amplitude | sIPSC frequency and amplitude | [5] |
| Rat Hippocampal CA1 Pyramidal Cells | 100 µM | Blocked DHPG-induced increase in intracellular Ca2+ | Fluo-3 fluorescence | [6][7] |
| Rat Hippocampal CA1 Pyramidal Cells | 300 µM | Blocked DHPG-induced depolarization | Membrane potential | [6][7] |
| Rat Hippocampal CA1 Pyramidal Cells | 300 µM | Antagonized DHPG-induced increase in paired-pulse ratio | Paired-pulse ratio | [6] |
| Rat Hippocampal CA3 Pyramidal Cells | - | Reversibly reduced DHPG-induced inward current to 10.9 ± 9.9% of control | Inward current | [8] |
| Rat Cortico-striatal Slices | - | Antagonized DHPG-induced reduction of IPSCs | Inhibitory postsynaptic currents | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is a general guideline adapted from several studies and can be modified for specific brain regions and neuronal types.[10][11]
1. Slice Preparation: a. Anesthetize the animal (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines. b. Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. c. Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome. d. Transfer slices to a holding chamber containing oxygenated aCSF at room temperature (21-25°C) and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording: a. Transfer a single slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-8 MΩ. d. The internal pipette solution can be varied depending on the experimental goal. A typical composition for recording excitatory postsynaptic potentials/currents (EPSPs/EPSCs) is (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH). For recording inhibitory postsynaptic currents (IPSCs), a high chloride internal solution may be used. e. Obtain a gigaseal (>1 GΩ) on the soma of the target neuron and then rupture the membrane to achieve whole-cell configuration. f. Record synaptic responses in voltage-clamp or current-clamp mode using a suitable amplifier and data acquisition software.
3. Drug Application: a. Prepare a stock solution of LY367385 in a suitable solvent (e.g., 1N NaOH, then diluted in aCSF). Note that the final concentration of the solvent should be minimal and have no effect on the recorded parameters. b. Bath-apply LY367385 at the desired final concentration (e.g., 100-300 µM) by adding it to the perfusion aCSF. c. To study the effect of LY367385 on agonist-induced responses, first record a stable baseline, then apply the agonist (e.g., DHPG), and subsequently co-apply the agonist with LY367385.
Key Experimental Considerations
-
Specificity: While LY367385 is highly selective for mGlu1a receptors, it is always good practice to confirm the lack of effect of the vehicle and to use appropriate positive and negative controls. For instance, comparing the effects of LY367385 with a selective mGlu5 antagonist like MPEP can help dissect the specific roles of mGlu1 and mGlu5 receptors.[6][7]
-
Concentration: The effective concentration of LY367385 can vary depending on the preparation and the specific effect being studied. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment. Concentrations in the range of 100-300 µM have been commonly used in slice preparations.[5][6][7]
-
Solubility: LY367385 may require a slightly alkaline solution for complete dissolution. Ensure that the final pH of your recording solution is not significantly altered.
-
Data Analysis: Analyze changes in synaptic parameters such as amplitude, frequency, and kinetics of postsynaptic currents or potentials. Statistical analysis should be performed to determine the significance of the observed effects.
By following these guidelines and protocols, researchers can effectively utilize LY367385 to investigate the intricate roles of mGlu1 receptors in neuronal function.
References
- 1. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Type 5-Dependent Long-Term Potentiation of Excitatory Synapses on Fast-Spiking GABAergic Neurons in Mouse Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. mdpi.com [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group I metabotropic glutamate receptors activate a calcium-sensitive transient receptor potential-like conductance in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Microdialysis for Assessing Brain Penetration of LY3027788
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to evaluate the brain penetration of LY3027788, a novel compound under investigation for central nervous system (CNS) disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the brain's interstitial fluid (ISF), providing crucial data for pharmacokinetic (PK) and pharmacodynamic (PD) modeling.[1][2][3] Understanding the unbound brain-to-plasma concentration ratio (Kp,uu) is essential for assessing the therapeutic potential of CNS drug candidates.[4][5]
Core Concepts
In vivo microdialysis involves the implantation of a small, semi-permeable probe into a specific brain region of a freely moving animal.[1][2] A physiological solution (perfusate) is slowly pumped through the probe, allowing for the passive diffusion of small molecules, such as this compound, from the surrounding ISF into the perfusate. The collected dialysate can then be analyzed to determine the unbound drug concentration. This technique offers a significant advantage over total brain homogenate methods by measuring the pharmacologically active, unbound drug concentration at the target site.
The key parameter derived from these studies is the unbound brain-to-plasma partition coefficient, Kp,uu, which is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma at steady state.[5] A Kp,uu value close to 1 suggests that the drug crosses the blood-brain barrier (BBB) primarily by passive diffusion and is not subject to significant efflux or influx transport.[4][6]
Hypothetical Signaling Pathway for this compound
For the purpose of these application notes, we will consider a hypothetical signaling pathway where this compound acts as an antagonist at a G-protein coupled receptor (GPCR), leading to the modulation of downstream cyclic AMP (cAMP) levels. This pathway is a common target for CNS drugs.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
I. Animal Preparation and Surgery
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen) or a combination of ketamine/xylazine.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., striatum or prefrontal cortex) based on stereotaxic coordinates.
-
Implant a guide cannula (CMA 12 or equivalent) just above the target region and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
II. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the awake, freely moving rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO).
-
Perfusion:
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Dosing: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small volume of antioxidant solution if the analyte is prone to degradation.
-
Simultaneously, collect blood samples from a peripheral vein (e.g., tail vein) at corresponding time points.
-
III. Sample Analysis
-
Dialysate and Plasma Processing:
-
Centrifuge blood samples to separate plasma.
-
Perform protein precipitation on plasma samples to determine the unbound fraction of this compound.
-
-
Quantification: Analyze the concentration of this compound in dialysate and unbound plasma fractions using a validated bioanalytical method, such as LC-MS/MS.
IV. Data Analysis
-
In Vitro Probe Recovery: Determine the in vitro recovery of the microdialysis probe for this compound by placing the probe in a standard solution of the compound and calculating the ratio of the concentration in the dialysate to the concentration in the standard solution.
-
Calculation of Unbound Brain Concentration (Cu,brain):
-
Cu,brain = Cdialysate / In vitro Recovery
-
-
Calculation of Kp,uu:
-
Kp,uu = AUCu,brain / AUCu,plasma
-
Where AUC is the area under the concentration-time curve.
-
Experimental Workflow
Caption: In vivo microdialysis experimental workflow.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from in vivo microdialysis studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Dose (mg/kg) | Plasma Cmax (ng/mL) | Plasma AUC (ng*h/mL) | Unbound Plasma Fraction (fu,p) |
| This compound | Intravenous | 5 | 1500 | 3000 | 0.05 |
| This compound | Oral | 10 | 800 | 4000 | 0.05 |
Table 2: Brain Penetration of this compound
| Route of Administration | Dose (mg/kg) | Brain Cmax,u (ng/mL) | Brain AUCu (ng*h/mL) | Kp,uu |
| Intravenous | 5 | 70 | 140 | 0.93 |
| Oral | 10 | 38 | 190 | 0.95 |
Conclusion
In vivo microdialysis is an indispensable tool for accurately assessing the brain penetration of CNS drug candidates like this compound. By providing direct measurement of unbound drug concentrations in the brain, this technique enables a thorough understanding of the pharmacokinetic properties that govern a compound's ability to reach its target in the CNS. The detailed protocols and data presentation formats provided in these application notes offer a robust framework for conducting and interpreting these critical preclinical studies.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving LY3027788 Bioavailability in Animal Models
Disclaimer: Publicly available data on the bioavailability and pharmacokinetics of LY3027788 is limited. This guide is based on established strategies for improving the oral bioavailability of poorly soluble compounds, particularly those in the kinase inhibitor class, and provides a framework for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable oral bioavailability of this compound in our rat model. What are the likely causes?
A1: Low and variable oral bioavailability for a compound like this compound, which is likely a poorly water-soluble kinase inhibitor, is often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Slow Dissolution Rate: Even if it is soluble, the rate at which it dissolves from the solid form might be too slow to allow for significant absorption as it transits through the GI tract.[2][3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][4]
-
Efflux Transporter Substrate: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.[5]
Q2: What are the first steps we should take to troubleshoot poor oral exposure?
A2: The initial step is to characterize the physicochemical properties of this compound to understand the root cause of its poor bioavailability. Key assessments include:
-
Aqueous Solubility Determination: Measure its solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Biopharmaceutics Classification System (BCS) Categorization: Determine if it is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. This will guide your formulation strategy.[3]
-
LogP/LogD Measurement: Assess the lipophilicity of the compound. Highly lipophilic compounds often have solubility issues.[1][6]
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to determine its intestinal permeability and whether it is a substrate for efflux transporters.[7]
Q3: Which formulation strategies are most effective for improving the bioavailability of poorly soluble kinase inhibitors?
A3: Several formulation strategies can significantly enhance the oral absorption of poorly soluble compounds:
-
Lipid-Based Formulations: These are often highly effective for lipophilic drugs. They can present the drug in a solubilized state and facilitate its absorption via the lymphatic pathway.[1][3][4][5][8] This includes self-emulsifying drug delivery systems (SEDDS).[5][7]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form can improve its solubility and dissolution rate.[5][9][10]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][3][5]
-
pH Modification: For ionizable compounds, creating a salt form or using pH-modifying excipients can improve solubility in specific regions of the GI tract.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[2][3][5]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals.
-
Possible Cause: Food effects. The amount and type of food in the stomach can significantly alter the gastrointestinal environment (pH, motility, bile secretion), impacting the dissolution and absorption of a poorly soluble drug.
-
Troubleshooting Steps:
-
Standardize Fasting Period: Ensure a consistent overnight fasting period (e.g., 12-16 hours) for all animals before dosing, while allowing free access to water.
-
Control Food Intake Post-Dosing: Provide a standardized meal at a specific time point after drug administration.
-
Consider a Fed vs. Fasted Study: Conduct a small pilot study to quantify the effect of food on the bioavailability of this compound. This will help in designing future experiments and interpreting data.
-
Utilize an Enabling Formulation: Employ a formulation strategy, such as a lipid-based formulation, that can mitigate food effects.[1][4]
-
Issue 2: Dose-dependent non-linearity in exposure (exposure does not increase proportionally with the dose).
-
Possible Cause: Saturation of absorption. This is a common issue with poorly soluble drugs where the dissolution becomes the rate-limiting step at higher doses.
-
Troubleshooting Steps:
-
Improve Solubility/Dissolution: Implement one of the formulation strategies mentioned in FAQ 3 to enhance the amount of drug that can be dissolved in the GI tract.
-
Perform In Vitro Dissolution Testing: Compare the dissolution profiles of different formulations to select the one with the fastest and most complete drug release.
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized and controlled.[2]
-
Evaluate Different Dosing Vehicles: Test various vehicles (e.g., aqueous suspension, oil solution, SEDDS) to identify one that supports dose-proportional absorption.
-
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound in Sprague-Dawley rats, illustrating the potential impact of different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg, oral) in Different Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 45 | 4.0 | 1200 ± 350 | 100% (Reference) |
| Lipid-Based Formulation (SEDDS) | 450 ± 90 | 2.0 | 3600 ± 700 | 300% |
| Amorphous Solid Dispersion | 600 ± 120 | 1.5 | 4800 ± 950 | 400% |
Table 2: Dose Proportionality Assessment of this compound in an Optimized Lipid-Based Formulation
| Dose (mg/kg) | Cmax (ng/mL) | AUC (0-24h) (ng*hr/mL) | Dose-Normalized AUC |
| 5 | 230 ± 50 | 1850 ± 400 | 370 |
| 10 | 450 ± 90 | 3600 ± 700 | 360 |
| 20 | 880 ± 180 | 7100 ± 1500 | 355 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of the selected excipients.
-
Add this compound to the excipient mixture and vortex until a clear solution is formed. Gentle heating (up to 40°C) may be applied if necessary.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Visually assess the spontaneity of emulsification and the resulting droplet size (should form a fine emulsion).
-
-
Final Formulation Example:
-
This compound: 5% (w/w)
-
Capryol 90 (oil): 30% (w/w)
-
Kolliphor EL (surfactant): 45% (w/w)
-
Transcutol HP (co-surfactant): 20% (w/w)
-
Protocol 2: Oral Bioavailability Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimate animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Divide animals into groups (n=5 per group) for each formulation.
-
Administer the this compound formulation orally via gavage at the desired dose (e.g., 10 mg/kg). The dosing volume should be consistent (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Challenges in Oral Bioavailability of a Poorly Soluble Drug.
Caption: Workflow for Improving Oral Bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 9. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 10. lonza.com [lonza.com]
Common off-target effects of LY3027788 to consider
This technical support guide provides information on the potential off-target effects of LY3027788 to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally active prodrug of LY3020371. Following administration, this compound is converted into LY3020371, which is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2 and mGluR3). These receptors are the primary targets of the active compound.
Q2: What are the known on-target potencies of the active compound, LY3020371?
A2: LY3020371 demonstrates high affinity for human mGluR2 and mGluR3. In vitro studies have established the following key potency values:
| Target Receptor | Parameter | Value (nM) |
| Human mGluR2 | Kᵢ | 5.26[1][2] |
| Human mGluR3 | Kᵢ | 2.50[1][2] |
| Human mGluR2 | IC₅₀ (cAMP assay) | 16.2[1][2] |
| Human mGluR3 | IC₅₀ (cAMP assay) | 6.21[1][2] |
| Rat mGluR2/3 | Kᵢ (frontal cortex) | 33[2] |
| Rat mGluR2/3 | IC₅₀ (cAMP assay) | 29[2] |
| Rat mGluR2/3 | IC₅₀ (glutamate release) | 86[2] |
Q3: Has the selectivity of LY3020371 been characterized against other receptors?
A3: Yes, LY3020371 has been evaluated for its selectivity against other human metabotropic glutamate receptor subtypes and has been found to have high selectivity for mGluR2/3.[2] One study also mentions high selectivity over other non-mGlu protein targets, although specific quantitative data from a broad panel screening is not detailed in the currently available literature.[3][4]
Q4: What is known about the safety profile and potential off-target effects from preclinical studies?
A4: Preclinical safety studies have been conducted on the active compound, LY3020371. In 14-day toxicology studies, rats and Cynomolgus monkeys were administered high doses of LY3020371 (up to 1000 mg/kg and 500 mg/kg, respectively). These studies did not reveal any critical toxicological findings.[5][6] This suggests a generally favorable safety profile in these preclinical models.
Q5: Are there any known adverse events from clinical trials with this compound?
A5: Currently, there is no publicly available information detailing specific adverse events from clinical trials of this compound. General information on adverse events in Phase I clinical trials indicates that most are mild and can include headache, drowsiness, diarrhea, nausea, and dizziness.[7][8][9] However, without specific data for this compound, it is not possible to attribute any specific adverse event to an on-target or off-target effect of the drug.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed in my experiment.
-
Consider On-Target Effects: Antagonism of mGluR2 and mGluR3 can have significant effects on glutamatergic neurotransmission. Ensure that the observed phenotype is not a direct consequence of blocking these receptors in your experimental system. The signaling pathway diagram below illustrates the primary mechanism of action.
-
Evaluate Potential for Off-Target Effects: Although LY3020371 is reported to be highly selective, the possibility of off-target interactions at high concentrations cannot be entirely ruled out.
-
Concentration-Dependence: Determine if the unexpected effect is concentration-dependent. If it only occurs at high concentrations of this compound, it may be more likely to be an off-target effect.
-
Control Experiments: If you suspect an off-target effect, consider using a structurally different mGluR2/3 antagonist as a control. If the alternative antagonist reproduces the on-target effects without the unexpected phenotype, this would strengthen the evidence for an off-target effect of this compound.
-
Issue: Discrepancy between in vitro and in vivo results.
-
Prodrug Conversion: Remember that this compound is a prodrug that needs to be metabolized to the active compound, LY3020371. The efficiency of this conversion can vary between in vitro systems and in vivo models. Ensure your in vitro system has the necessary enzymes to activate the prodrug, or consider using LY3020371 directly for in vitro experiments.
-
Pharmacokinetics and Tissue Distribution: The concentration of the active compound reaching the target tissue in vivo can be influenced by absorption, distribution, metabolism, and excretion (ADME) properties. These factors may lead to different effective concentrations at the target site compared to the nominal concentration used in vitro.
Experimental Protocols
In Vitro cAMP Assay for mGluR2/3 Antagonism
This protocol is a generalized method based on the principles described in the literature for characterizing mGluR2/3 antagonists.[1][2]
-
Cell Culture: Culture cells stably expressing human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells).
-
Assay Preparation: Seed the cells in a suitable microplate format. Prior to the assay, replace the culture medium with an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Treatment: Add varying concentrations of LY3020371 to the cells.
-
Stimulation: Add a fixed concentration of an mGluR2/3 agonist (e.g., DCG-IV) and a cAMP-inducing agent (e.g., forskolin).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the LY3020371 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serious adverse events rare in healthy volunteers participating in Phase I drug trials | EurekAlert! [eurekalert.org]
- 8. Adverse events in volunteers participating in phase I clinical trials: a single-center five-year survey in 1,559 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse events in phase-I studies: a report in 1015 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in LY3027788 experiments
Disclaimer: The compound LY3027788 is not publicly documented. This guide is based on a hypothetical scenario where this compound is an investigational inhibitor of the PI3K/Akt/mTOR signaling pathway. The troubleshooting advice, protocols, and data are representative of challenges commonly encountered with this class of inhibitors in a preclinical research setting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common unexpected results and issues that may arise during in vitro and in vivo experiments with this compound.
Q1: Why am I observing a weaker than expected inhibition of cell proliferation in my cancer cell line with this compound?
A1: Several factors could contribute to a reduced sensitivity to this compound. Consider the following possibilities:
-
Cell Line Specific Resistance: The cell line you are using may have intrinsic resistance mechanisms. This could include mutations in the target protein (e.g., PIK3CA, AKT1) that prevent drug binding, or the activation of compensatory signaling pathways.
-
Suboptimal Drug Concentration or Exposure: Ensure that the concentration range and duration of treatment are appropriate for your specific cell line. It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions.
-
Drug Stability and Activity: Confirm the stability and activity of your this compound stock. Improper storage or handling can lead to degradation of the compound. It is advisable to aliquot the stock solution and avoid repeated freeze-thaw cycles.
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Try reducing the serum concentration in your cell culture media during the treatment period, if compatible with your cell line's health.
Q2: My western blot results show incomplete inhibition of downstream targets (e.g., p-Akt, p-S6K) even at high concentrations of this compound. What could be the reason?
A2: Incomplete target inhibition can be perplexing. Here are some potential explanations and troubleshooting steps:
-
Feedback Loop Activation: Inhibition of the PI3K/Akt/mTOR pathway can sometimes trigger feedback mechanisms that reactivate the pathway. For instance, mTORC1 inhibition can relieve a negative feedback loop on insulin (B600854) receptor substrate 1 (IRS1), leading to upstream PI3K activation.
-
Parallel Signaling Pathways: The cell line might rely on parallel signaling pathways for survival and proliferation, which are not targeted by this compound. For example, the MAPK/ERK pathway could be constitutively active.
-
Experimental Artifacts: Ensure the quality and specificity of your antibodies. Optimize your western blotting protocol, including lysis buffer composition and protein loading amounts.
Q3: I am observing unexpected toxicity or off-target effects in my in vivo experiments with this compound. How can I investigate this?
A3: In vivo toxicity can be a significant hurdle. A systematic approach is necessary to understand the underlying cause:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The drug exposure levels in your animal model might be too high or the drug might be accumulating in certain tissues. A PK/PD analysis is crucial to correlate drug concentration with target engagement and toxicity.
-
Off-Target Kinase Inhibition: this compound, like many kinase inhibitors, may have off-target activities. A kinome-wide profiling assay can help identify other kinases that are inhibited by the compound at the concentrations used in your study.
-
Metabolite-Induced Toxicity: The metabolic byproducts of this compound could be responsible for the observed toxicity. Investigating the metabolic profile of the compound can provide insights.
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) for Proliferation |
| MCF-7 | Breast | E545K (mutant) | Wild-type | 15 |
| PC-3 | Prostate | Wild-type | Null | 250 |
| U87-MG | Glioblastoma | Wild-type | Null | 50 |
| A549 | Lung | Wild-type | Wild-type | >1000 |
Table 2: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 20 |
| PI3Kδ | 10 |
| PI3Kγ | 50 |
| mTOR | 8 |
| DNA-PK | 15 |
| Other Kinase 1 | >1000 |
| Other Kinase 2 | >1000 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of this compound targeting PI3K.
Caption: Troubleshooting workflow for unexpected experimental results.
How to prevent degradation of LY3027788 in solution
This technical support guide is intended for researchers, scientists, and drug development professionals using LY3027788. It provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to help prevent its degradation in solution during experimental procedures.
Troubleshooting Guide: Preventing Degradation of this compound in Solution
This section addresses common issues that may arise from the instability of this compound in solution. As a diester prodrug, this compound is susceptible to hydrolysis, which is the primary degradation pathway.
Issue: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of this compound in your stock or working solutions.
-
Recommended Solution: Prepare fresh solutions before each experiment. If using previously prepared stock solutions, verify the integrity of the compound. It is crucial to handle and store the solutions under conditions that minimize hydrolysis.
Issue: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Potential Cause: The additional peaks likely correspond to the hydrolysis products of this compound, primarily the active drug LY3020371 and the corresponding ester intermediates.
-
Recommended Solution: Analyze a freshly prepared standard of this compound to confirm its retention time. If degradation is suspected, a time-course stability study of your solution can be performed to monitor the decrease of the parent peak and the increase of degradation product peaks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound, a diester prodrug, is hydrolysis. This chemical reaction involves the cleavage of the ester bonds by water, leading to the formation of the active drug, LY3020371, and other byproducts. This process can be catalyzed by acidic or basic conditions.[1][2]
Q2: How does pH affect the stability of this compound in solution?
A2: The rate of hydrolysis of esters is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate the degradation of this compound.[1][3] Generally, for many ester-containing compounds, a slightly acidic pH (around 4-6) provides the greatest stability. It is advisable to use a buffer system to maintain a consistent pH.
Q3: What is the recommended solvent for preparing this compound solutions?
A3: To minimize hydrolysis, the use of anhydrous aprotic solvents is recommended for preparing stock solutions. Examples include anhydrous DMSO or ethanol. For aqueous working solutions, it is best to use a buffer with a slightly acidic pH. The presence of water is necessary for hydrolysis, so minimizing its content in stock solutions is a key preventative measure.[3]
Q4: How should I store my this compound solutions?
A4: Stock solutions of this compound in anhydrous solvents should be stored at low temperatures, preferably at -20°C or -80°C, to slow down the rate of any potential degradation. Aqueous solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and used as quickly as possible.
Q5: Can I use buffers to stabilize my this compound solutions?
A5: Yes, using a buffer system is an effective way to maintain an optimal pH and thereby stabilize this compound in aqueous solutions.[1] The choice of buffer will depend on the experimental requirements, but a buffer that maintains a pH in the range of 4-6 is a good starting point for stability testing.
Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Both acidic and basic conditions accelerate hydrolysis. Optimal stability is typically in the slightly acidic range. | Use a buffer system to maintain a pH between 4 and 6. |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Store stock solutions at -20°C or -80°C. Prepare aqueous solutions fresh and keep them on ice. |
| Solvent | The presence of water is required for hydrolysis. | Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO, ethanol). |
| Light | While not explicitly documented for this compound, light can be a factor in the degradation of some small molecules. | As a general precaution, protect solutions from light by using amber vials or covering containers with foil. |
| Time | The longer the compound is in solution, the greater the extent of degradation. | Prepare solutions as close to the time of use as possible. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., phosphate-citrate buffer, pH 5.0)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath
2. Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution with the chosen aqueous buffer to the final desired concentration (e.g., 100 µM).
-
Initial Time Point (T=0): Immediately after preparing the working solution, inject an aliquot into the HPLC system to obtain the initial concentration of this compound.
-
Incubation: Incubate the remaining working solution at a specific temperature (e.g., room temperature or 37°C).
-
Time-Course Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC system.
-
Data Analysis: For each time point, determine the peak area of this compound. Plot the percentage of remaining this compound against time to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for preventing this compound degradation.
References
Technical Support Center: Troubleshooting Variability in Behavioral Responses to Novel Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in behavioral responses during experiments with novel small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: We are observing significant variation in the behavioral effects of our compound between different cohorts of animals. What are the potential causes? | A1: Inter-cohort variability is a common challenge in preclinical behavioral studies. Several factors can contribute to this, including subtle differences in the housing environment (e.g., light cycles, noise levels), diet, gut microbiome, and the stress levels of the animals. Additionally, the age, sex, and genetic background of the animals can significantly influence their response to a compound. It is also crucial to consider the potential for batch-to-batch variation in the compound itself. |
| Q2: Our compound appears to have a biphasic dose-response, with higher doses producing a weaker or opposite effect. How should we interpret this? | A2: Biphasic or non-monotonic dose-responses can occur due to several mechanisms. At higher concentrations, the compound may engage off-target receptors, some of which could have opposing effects to the primary target. Alternatively, high concentrations might lead to receptor desensitization or internalization, reducing the compound's efficacy. It is also possible that at higher doses, the compound's metabolites are more active and have different pharmacological profiles. |
| Q3: How can we minimize the impact of experimenter-related variability on our behavioral data? | A3: The experimenter's handling of the animals can be a significant source of variability.[1] To mitigate this, it is essential to standardize handling procedures and ensure all experimenters are consistently trained.[1] The sex of the experimenter can also influence rodent behavior, so it is advisable to have the same experimenter handle a specific cohort of animals throughout a study.[1] Automating behavioral recording and analysis whenever possible can also reduce subjective bias. |
| Q4: What is the best way to prepare and administer our small molecule inhibitor to ensure consistent exposure? | A4: The formulation and route of administration are critical for consistent compound exposure. For oral administration, consider the vehicle's effect on absorption and the potential for food to interfere with uptake. For parenteral routes, ensure the compound is fully solubilized and stable in the chosen vehicle. It is crucial to validate the formulation to ensure consistent bioavailability across experiments. |
| Q5: We are seeing conflicting results between our in vitro and in vivo experiments. What could be the reason? | A5: Discrepancies between in vitro and in vivo results are common and can arise from differences in compound metabolism, protein binding, and blood-brain barrier penetration.[2] An inhibitor that is potent in a cell-based assay may be rapidly metabolized or poorly distributed to the target tissue in a whole-animal model.[2] It is essential to perform pharmacokinetic and pharmacodynamic studies to correlate compound exposure at the target site with the observed behavioral effects. |
Troubleshooting Guides
Issue 1: High Variability Within a Single Experimental Group
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Compound Administration | - Ensure accurate and consistent dosing for each animal. - For oral gavage, verify proper technique to avoid accidental lung administration. - For injections, use a consistent site and depth. |
| Individual Differences in Animal Behavior | - Increase the sample size to improve statistical power. - Acclimate animals to the testing room and equipment to reduce anxiety-induced variability. - Consider using a within-subjects design where each animal serves as its own control. |
| Subtle Environmental Stressors | - Minimize noise and vibrations in the animal facility and testing rooms. - Maintain a consistent light-dark cycle and temperature. - Avoid strong odors or perfumes in the testing area. |
| Compound Instability | - Prepare fresh compound solutions for each experiment.[3] - Protect the compound from light and extreme temperatures during storage and handling.[4] - Verify the stability of the compound in the chosen vehicle over the duration of the experiment.[4] |
Issue 2: Lack of Expected Behavioral Effect
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient Target Engagement | - Increase the dose of the compound. - Confirm that the compound reaches the target tissue at a sufficient concentration through pharmacokinetic analysis. - Use a different route of administration to improve bioavailability. |
| Poor Compound Solubility | - Test different vehicles to improve solubility.[3] - Consider using formulation strategies such as cyclodextrins to enhance solubility.[3] |
| Rapid Compound Metabolism | - Analyze plasma and brain samples for the presence of metabolites. - If rapid metabolism is confirmed, consider co-administering a metabolic inhibitor (use with caution and appropriate controls) or synthesizing more stable analogs of the compound. |
| Off-Target Effects Masking the Primary Effect | - Profile the compound against a panel of receptors and enzymes to identify potential off-target activities. - Test a structurally unrelated compound that acts on the same primary target to see if it produces the expected behavioral effect.[3] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze
-
Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.
-
Acclimation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.[1]
-
Dosing: Administer the test compound or vehicle at the appropriate time before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: Evaluation of Antidepressant-like Effects using the Forced Swim Test
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Handle the animals for several days leading up to the test to reduce stress.
-
Dosing: Administer the test compound or vehicle at predetermined time points before the test.
-
Procedure:
-
Pre-test (Day 1): Place the animal in the water for 15 minutes. This is to induce a state of helplessness.
-
Test (Day 2): 24 hours after the pre-test, place the animal back in the water for a 5-minute test session.
-
Record the duration of immobility during the test session.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Visualizations
References
Navigating the Synthesis Maze: A Technical Support Center for Multi-Step Organic Synthesis
Disclaimer: Due to the limited availability of public information regarding the specific synthetic challenges of LY3027788, this technical support center provides a generalized guide to overcoming common hurdles encountered in multi-step organic synthesis. The principles and troubleshooting strategies outlined here are broadly applicable to researchers, scientists, and drug development professionals engaged in complex chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining low yields in my multi-step synthesis. What are the common causes and how can I troubleshoot this?
Low yields in a multi-step synthesis can be attributed to a variety of factors, ranging from reaction conditions to purification techniques. A systematic approach is crucial for identifying the root cause.
Common Causes of Low Yield:
-
Incomplete Reactions: The reaction may not be proceeding to completion.
-
Side Reactions: Formation of undesired byproducts consumes starting material and complicates purification.
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.
-
Mechanical Losses: Product loss during transfers, extractions, and purification steps.
-
Suboptimal Reagent Quality: Impure or degraded reagents can lead to poor reactivity.
Troubleshooting Strategies:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and confirm the consumption of starting materials.
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst concentration.
-
Purification Method Review: Evaluate your purification strategy. Consider alternative chromatographic techniques or recrystallization solvents.
-
Reagent Purity Check: Verify the purity of your starting materials and reagents.
-
Step-by-Step Yield Analysis: Calculate the yield for each individual step to pinpoint the problematic transformation.
Q2: How can I minimize the formation of side products in my reaction?
The formation of side products is a common challenge that can significantly impact yield and purity.
Strategies to Minimize Side Products:
-
Temperature Control: Many side reactions are more sensitive to temperature changes than the main reaction. Running the reaction at a lower temperature can sometimes suppress byproduct formation.
-
Order of Reagent Addition: The sequence in which reagents are added can be critical.
-
Use of Protecting Groups: In molecules with multiple functional groups, protecting sensitive groups can prevent unwanted side reactions.[1][2]
-
Choice of Reagents: Select more specific reagents that target the desired transformation with higher selectivity.
Q3: What are the best practices for scaling up a synthesis from milligram to gram scale?
Scaling up a reaction is not always a linear process.[3] Several factors that are negligible at a small scale can become significant at a larger scale.
Key Considerations for Scale-Up:
-
Heat Transfer: Exothermic or endothermic reactions can be difficult to control on a larger scale. Ensure adequate heating or cooling capacity.
-
Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture.
-
Reagent Addition: The rate of addition for certain reagents may need to be carefully controlled to manage reaction exotherms.
-
Workup and Purification: Extraction and chromatography techniques may need to be adapted for larger volumes.
Troubleshooting Guides
Guide 1: Unexpected Reaction Outcome
Problem: The reaction did not yield the expected product. Analysis by NMR or LC-MS shows a different structure or a complex mixture.
| Possible Cause | Troubleshooting Step |
| Incorrect Starting Material | Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, MS). |
| Reagent Decomposition | Check the age and storage conditions of all reagents. If in doubt, use a fresh batch. |
| Isomerization or Rearrangement | The reaction conditions (e.g., acidic, basic, high temperature) may have induced a molecular rearrangement. |
| Unexpected Reactivity | A functional group in your molecule may be exhibiting unexpected reactivity under the chosen conditions. |
Guide 2: Purification Difficulties
Problem: The crude product is difficult to purify, leading to low recovery or impure final compound.
| Challenge | Suggested Approach |
| Co-eluting Impurities in Chromatography | Modify the mobile phase polarity, try a different stationary phase (e.g., reverse-phase, alumina), or consider an alternative purification technique like preparative HPLC. |
| Product is an Oil and Cannot be Crystallized | Attempt to form a solid derivative (e.g., a salt for acidic or basic compounds) to facilitate crystallization. |
| Product is Water-Soluble | Use reverse-phase chromatography or lyophilization for purification. |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction (A Common C-C Bond Forming Reaction):
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Synthetic and Troubleshooting Workflows
Caption: A generalized workflow for a multi-step synthesis.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
Best practices for long-term storage of LY3027788
This technical support center provides best practices for the long-term storage and handling of LY3027788, a potent and orally active prodrug of the mGlu2/3 receptor antagonist LY3020371. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at room temperature in a well-sealed container, protected from light and moisture. For extended periods, storage at -20°C is advisable to minimize degradation.
Q2: How should I store this compound once it is in solution?
The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, it is recommended to aliquot the solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q4: Is this compound sensitive to light?
Q5: How can I assess the stability of my stored this compound?
To ensure the integrity of your compound, especially after long-term storage, it is recommended to perform periodic quality control checks. This can include techniques like High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products, or Mass Spectrometry (MS) to confirm the molecular weight.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) to assess purity. Ensure the compound has been stored under the recommended conditions (solid at -20°C, solutions at -80°C). |
| Difficulty dissolving the compound | Incorrect solvent or low-quality solvent. | Ensure you are using a recommended solvent (e.g., DMSO, ethanol). Use high-purity, anhydrous solvents. Gentle warming and sonication can aid in dissolution. |
| Precipitation of the compound in aqueous solutions | Low solubility in aqueous buffers. | Increase the percentage of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your experimental system. Prepare a more dilute solution. |
| Observed color change in the solid compound or solution | Potential degradation or contamination. | Do not use the compound. Discard the material and obtain a fresh batch. Review storage and handling procedures to prevent future occurrences. |
Quantitative Data Summary
The following table summarizes general stability testing conditions based on ICH guidelines, which can be adapted for a comprehensive stability study of this compound.
| Storage Condition | Temperature | Relative Humidity | Minimum Duration | Purpose |
| Long-term | 25°C ± 2°C | 60% ± 5% | 12 months | To evaluate stability over the intended shelf life.[1] |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months | To moderately increase the rate of chemical degradation for products intended to be stored at 25°C.[1] |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | To increase the rate of chemical degradation to predict the shelf life in a shorter time frame.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Weighing: On an analytical balance, accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), 4°C may be acceptable, but stability should be verified.
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration in a suitable solvent. Prepare samples that have been subjected to different storage conditions (e.g., fresh, stored at room temperature, stored at 4°C, stored at -20°C).
-
HPLC System: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Analysis: Inject the samples into the HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Interpretation: Compare the chromatograms of the stored samples to the freshly prepared sample. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. Quantify the purity of the compound by calculating the peak area percentage.
Visualizations
Caption: Workflow from storage to experimental use of this compound.
Caption: Mechanism of action for this compound as a prodrug antagonist.
References
Validation & Comparative
A Head-to-Head Battle in Preclinical Depression Models: LY3027788 Versus Ketamine
An in-depth comparison of the mGlu2/3 receptor antagonist prodrug, LY3027788, and the NMDA receptor antagonist, ketamine, reveals convergent antidepressant-like efficacy in preclinical models, suggesting a promising new avenue for rapid-acting depression treatments. This guide provides a comprehensive analysis of their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a prodrug of the potent and selective metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor antagonist LY3020371, has demonstrated significant antidepressant-like effects in rodent models of depression. These effects show a remarkable overlap with those of ketamine, a well-established rapid-acting antidepressant. Both compounds have been shown to reduce immobility in the forced swim test, a key behavioral assay predictive of antidepressant efficacy. While direct comparative data in the learned helplessness model is limited for this compound, ketamine has shown efficacy in reversing learned helplessness deficits. Mechanistically, both compounds converge on the modulation of glutamatergic neurotransmission and the stimulation of downstream signaling pathways associated with neuroplasticity, such as the mTOR pathway.
Efficacy in the Forced Swim Test
The forced swim test (FST) is a widely used preclinical model to assess antidepressant efficacy. The test measures the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility being indicative of an antidepressant-like effect. A direct comparison of the active metabolite of this compound, LY3020371, and ketamine in the rat FST has been conducted, revealing comparable efficacy.
| Compound | Dose (mg/kg, i.v.) | Immobility Time (seconds) | % Decrease from Vehicle | Study |
| Vehicle | - | ~180 | - | Witkin et al., 2017[1] |
| LY3020371 | 1 | ~120 | ~33% | Witkin et al., 2017[1] |
| 3 | ~100 | ~44% | Witkin et al., 2017[1] | |
| 10 | ~80 | ~56% | Witkin et al., 2017[1] | |
| Ketamine | 10 | ~90 | ~50% | Witkin et al., 2017[1] |
Table 1: Comparative Efficacy of LY3020371 and Ketamine in the Rat Forced Swim Test. Data extracted from Witkin et al., 2017.[1]
Efficacy in the Learned Helplessness Model
A single dose of ketamine has been demonstrated to restore escape behavior in mice subjected to the learned helplessness paradigm.[2][3] Studies have shown that after exposure to inescapable foot shocks, mice exhibit a significant increase in their failure to escape an avoidable shock. A single low dose of ketamine (10 mg/kg, i.p.) administered four hours before testing was sufficient to rescue this escape behavior.[4]
| Compound | Model | Key Finding | Study |
| Ketamine | Learned Helplessness in mice | A single dose restores escape behavior after aversive learning. | Wu et al., 2021[2][3] |
Table 2: Efficacy of Ketamine in the Learned Helplessness Model.
Mechanisms of Action: A Tale of Two Glutamate Modulators
While this compound (via its active form LY3020371) and ketamine target different receptors within the glutamatergic system, their downstream signaling pathways converge to produce rapid antidepressant effects.
Ketamine's Mechanism: Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its antidepressant effects are thought to be mediated by a complex cascade of events that includes the disinhibition of GABAergic interneurons, leading to a surge in glutamate release.[5] This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways.[6][7][8][9] The activation of these pathways ultimately leads to increased synaptogenesis and reversal of stress-induced neuronal atrophy.[6][7]
This compound's Mechanism: this compound is a prodrug of LY3020371, a potent and selective antagonist of mGlu2 and mGlu3 receptors. These receptors are presynaptic autoreceptors that normally inhibit glutamate release. By blocking these receptors, LY3020371 also leads to an increase in synaptic glutamate levels.[10] Similar to ketamine, this is believed to enhance AMPA receptor signaling and activate the mTOR and other neuroplasticity-related pathways, resulting in antidepressant-like effects.[5][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key experiments cited.
Forced Swim Test (Rat)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in a confined space.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high x 18 cm in diameter).
-
Water maintained at 25°C, with a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Rats are individually placed in the swim cylinder for a 15-minute pre-test session. This session allows the animals to habituate to the testing environment.
-
Drug Administration (Day 2): LY3020371, ketamine, or vehicle is administered intravenously (i.v.).
-
Test Session (Day 2): 60 minutes after drug administration, rats are placed back into the swim cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A statistically significant decrease in immobility time compared to the vehicle-treated group is considered an antidepressant-like effect.
Learned Helplessness Model (Mice)
Objective: To induce a state of "helplessness" in mice through exposure to inescapable stress and then to assess the ability of a compound to reverse the resulting escape deficits.
Apparatus:
-
A two-way shuttle box with a grid floor capable of delivering scrambled electric foot shocks.
-
A central barrier that the mouse can cross to move between compartments.
Procedure:
-
Induction Phase (Day 1): Mice are placed in one compartment of the shuttle box and subjected to a series of inescapable and unpredictable foot shocks (e.g., 0.45 mA for a variable duration). Control animals are placed in the boxes without receiving shocks.
-
Drug Administration (Day 2): Ketamine or vehicle is administered intraperitoneally (i.p.).
-
Test Phase (Day 2): Four hours after drug administration, mice are returned to the shuttle box. An escapable foot shock is delivered, and the latency to escape by crossing the barrier to the other compartment is measured. A failure to escape within a set time (e.g., 10 seconds) is recorded.
-
Data Analysis: The number of escape failures and the average escape latency are compared between the drug-treated and vehicle-treated groups. A significant reduction in escape failures and latency in the drug-treated group indicates a reversal of the learned helplessness deficit.
Conclusion
The preclinical data strongly suggest that this compound, through its active metabolite LY3020371, exhibits antidepressant-like efficacy comparable to ketamine in the forced swim test. Both compounds appear to act by modulating the glutamate system and activating downstream pathways crucial for neuroplasticity. While further research is needed to directly compare their effects in the learned helplessness model, the existing evidence positions mGlu2/3 receptor antagonism as a highly promising mechanism for the development of novel, rapid-acting antidepressants. The potential for a more favorable side-effect profile compared to ketamine makes this a particularly exciting area for future clinical investigation.
References
- 1. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuated dopamine signaling after aversive learning is restored by ketamine to rescue escape actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuated dopamine signaling after aversive learning is restored by ketamine to rescue escape actions | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways underlying the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 9. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LY3027788 and Other mGlu2/3 Receptor Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents for neuropsychiatric disorders has increasingly focused on the glutamatergic system, with metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3) emerging as promising targets. Antagonism of these receptors has been shown to elicit rapid antidepressant-like effects in preclinical models, mirroring some of the benefits of ketamine without its associated adverse effects.[1][2] This guide provides a comparative overview of LY3027788, an investigational mGlu2/3 receptor antagonist, and its active metabolite LY3020371, against other notable antagonists in this class: TS-161, decoglurant (B607041), and DSP-3456.
Molecular Profile and Mechanism of Action
This compound is a prodrug of LY3020371, a potent and selective orthosteric antagonist of mGlu2/3 receptors.[3] Orthosteric antagonists directly compete with the endogenous ligand, glutamate, at its binding site. In contrast, decoglurant and DSP-3456 are negative allosteric modulators (NAMs), which bind to a different site on the receptor to modulate its activity.[2] TS-161, like this compound, is a prodrug of an orthosteric antagonist, TP0178894.[1][4]
The antagonism of mGlu2/3 receptors, which are presynaptic autoreceptors, leads to an increase in glutamate release in cortical and limbic brain regions. This is thought to underlie the antidepressant-like effects observed in preclinical studies.[5]
In Vitro Pharmacology: A Comparative Look
The following table summarizes the available in vitro pharmacological data for the active forms of these mGlu2/3 receptor antagonists. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from different sources.
| Compound | Target | Assay | Species | Value | Reference |
| LY3020371 | hmGlu2 | Radioligand Binding (Ki) | Human | 5.26 nM | [6] |
| hmGlu3 | Radioligand Binding (Ki) | Human | 2.50 nM | [6] | |
| hmGlu2 | Functional Antagonism (IC50) | Human | 16.2 nM | [6] | |
| hmGlu3 | Functional Antagonism (IC50) | Human | 6.21 nM | [6] | |
| mGlu2/3 | Radioligand Binding (Ki) | Rat | 33 nM | [6] | |
| mGlu2/3 | Functional Antagonism (IC50) | Rat | 29 nM | [6] | |
| TP0178894 (Active form of TS-161) | hmGlu2 | Radioligand Binding (Ki) | Human | 4.27 nM | Evaluation of the Safety, Tolerability, and Pharmacokinetic Profiles of TP0473292 (TS-161), A Prodrug of a Novel Orthosteric mGlu2/3 Receptor Antagonist TP0178894, in Healthy Subjects and Its Antidepressant-Like Effects in Rodents - PMC (nih.gov) |
| hmGlu3 | Radioligand Binding (Ki) | Human | 2.83 nM | Evaluation of the Safety, Tolerability, and Pharmacokinetic Profiles of TP0473292 (TS-161), A Prodrug of a Novel Orthosteric mGlu2/3 Receptor Antagonist TP0178894, in Healthy Subjects and Its Antidepressant-Like Effects in Rodents - PMC (nih.gov) | |
| hmGlu2 | Functional Antagonism (IC50) | Human | 23.3 nM | Evaluation of the Safety, Tolerability, and Pharmacokinetic Profiles of TP0473292 (TS-161), A Prodrug of a Novel Orthosteric mGlu2/3 Receptor Antagonist TP0178894, in Healthy Subjects and Its Antidepressant-Like Effects in Rodents - PMC (nih.gov) | |
| hmGlu3 | Functional Antagonism (IC50) | Human | 20.9 nM | Evaluation of the Safety, Tolerability, and Pharmacokinetic Profiles of TP0473292 (TS-161), A Prodrug of a Novel Orthosteric mGlu2/3 Receptor Antagonist TP0178894, in Healthy Subjects and Its Antidepressant-Like Effects in Rodents - PMC (nih.gov) | |
| Decoglurant | mGlu2/3 | Negative Allosteric Modulator | - | - | [2] |
| DSP-3456 | mGlu2/3 | Negative Allosteric Modulator | - | - | [2][5] |
Preclinical Efficacy in Models of Depression
The forced swim test is a widely used rodent model to assess antidepressant-like activity. The table below presents available data on the efficacy of these compounds in this model.
| Compound | Species | Model | Endpoint | Result | Reference |
| This compound | Mouse | Forced Swim Test | Immobility Time | MED of 16 mg/kg, p.o. | [7] |
| TS-161 | Rodent | Animal model assays of antidepressant efficacy | Antidepressant-like effects | Induced acute and prolonged antidepressant-like effects | [4][8] |
| Decoglurant | - | - | - | Discouraging results in a clinical trial for Major Depressive Disorder | [2] |
| DSP-3456 | - | - | - | Currently in Phase 1 clinical trials for treatment-resistant depression | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified mGlu2/3 receptor signaling pathway and antagonist action.
Caption: Workflow for the rodent forced swim test.
Experimental Protocols
Radioligand Binding Assay for mGlu2/3 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for mGlu2 and mGlu3 receptors.
Materials:
-
Cell membranes expressing human recombinant mGlu2 or mGlu3 receptors.
-
[3H]-LY341495 (radioligand).
-
Test compound (e.g., LY3020371).
-
Non-specific binding control (e.g., unlabeled LY341495).
-
Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [3H]-LY341495, and either the test compound or vehicle. For determination of non-specific binding, add a high concentration of unlabeled LY341495.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound by non-linear regression analysis of the competition binding data.
Rodent Forced Swim Test
Objective: To assess the antidepressant-like effects of a test compound.
Materials:
-
Male mice or rats of a suitable strain.
-
Test compound (e.g., this compound) and vehicle.
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Behavioral analysis software.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test (e.g., 60 minutes for oral administration).
-
Pre-test Session (Day 1): Place each animal individually into a cylinder filled with water (to a depth where the animal cannot touch the bottom) for 15 minutes.
-
Test Session (Day 2): 24 hours after the pre-test, place the animals back into the cylinders for a 5-minute test session.
-
Behavioral Recording: Record the entire 5-minute test session for later analysis.
-
Data Analysis: Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test session. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[10][11]
Conclusion
This compound, through its active metabolite LY3020371, demonstrates potent and selective antagonism at mGlu2/3 receptors. Preclinical data suggest it possesses antidepressant-like properties comparable to other compounds in its class. While direct comparative studies are not always available, the information presented in this guide provides a valuable resource for researchers designing and interpreting studies with these agents. The distinct mechanisms of orthosteric antagonists and negative allosteric modulators may offer different therapeutic profiles, warranting further investigation. It is also noteworthy that while preclinical findings for mGlu2/3 receptor antagonists have been promising, clinical outcomes, such as those for decoglurant, have been mixed, highlighting the complexities of translating preclinical findings to human populations.[2] Continued research with compounds like this compound and TS-161 will be crucial in determining the therapeutic potential of mGlu2/3 receptor antagonism.
References
- 1. Evaluation of the Safety, Tolerability, and Pharmacokinetic Profiles of TP0473292 (TS-161), A Prodrug of a Novel Orthosteric mGlu2/3 Receptor Antagonist TP0178894, in Healthy Subjects and Its Antidepressant-Like Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Profiles of Major Products under Development | Sumitomo Pharma [sumitomo-pharma.com]
- 6. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant Effects of TS-161 in Treatment-Resistant Depression | Clinical Research Trial Listing [centerwatch.com]
- 9. Development Pipeline | Sumitomo Pharma [sumitomo-pharma.com]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Selective mGlu2/3 Receptor Agonist: Cross-Reactivity Profile with Other Glutamate Receptors
A detailed examination of the selectivity of LY3027788, a representative selective metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonist, reveals a high degree of specificity with minimal cross-reactivity to other glutamate receptor subtypes, including AMPA, kainate, and NMDA receptors. This guide provides a comparative analysis based on available data for closely related and well-characterized mGlu2/3 agonists, LY354740 and LY379268, which serve as surrogates for understanding the broader class of selective mGlu2/3 agonists.
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of selective mGlu2/3 receptor agonists. The following sections present a summary of quantitative and qualitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Selectivity Profile: A Quantitative and Qualitative Comparison
Selective mGlu2/3 receptor agonists are designed to target the G-protein coupled receptors, mGlu2 and mGlu3, which play a crucial role in modulating neurotransmission. Their therapeutic potential often hinges on their ability to act specifically at these receptors without engaging the ionotropic glutamate receptors (iGluRs) — AMPA, kainate, and NMDA receptors — which are responsible for fast excitatory neurotransmission.
The available data for the highly selective mGlu2/3 agonists, LY354740 and LY379268, consistently demonstrate a lack of significant interaction with ionotropic glutamate receptors.
Table 1: Cross-Reactivity of Selective mGlu2/3 Agonists with Other Glutamate Receptors
| Compound | Receptor Subtype | Assay Type | Result | Reference |
| LY354740 | AMPA (GluR4) | Electrophysiology | No appreciable activity | [1] |
| Kainate (GluR6) | Electrophysiology | No appreciable activity | [1] | |
| NMDA | Radioligand Binding | Did not inhibit [3H]LY354740 binding | [2] | |
| AMPA/Kainate | Radioligand Binding | Did not inhibit [3H]LY354740 binding | [2] | |
| LY379268 | Group I mGluRs | Functional Assay | > 80-fold selectivity for Group II | [3] |
| Group III mGluRs | Functional Assay | > 80-fold selectivity for Group II | [3] |
Experimental Methodologies
The determination of compound selectivity involves a combination of binding assays and functional assays. Below are detailed protocols representative of the methodologies used to assess the cross-reactivity of glutamate receptor ligands.
Radioligand Binding Assay
This method is employed to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To quantify the binding affinity (Ki) of a test compound for various glutamate receptor subtypes (e.g., NMDA, AMPA, kainate).
Materials:
-
Membrane preparations from cells expressing the specific glutamate receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]MK-801 for NMDA receptors, [3H]AMPA for AMPA receptors).
-
Test compound (e.g., LY354740).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer.[4]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the unlabeled test compound.[4]
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[4]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the ion flow through receptor channels in response to agonist application, providing a direct assessment of receptor activation or modulation.
Objective: To determine if a test compound elicits or modulates currents at ionotropic glutamate receptors.
Materials:
-
Cells (e.g., HEK293 cells or neurons) expressing the specific ionotropic glutamate receptor subtype.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Intracellular solution (in the micropipette) and extracellular solution (bathing the cells).
-
Agonist for the specific receptor (e.g., glutamate, AMPA, NMDA).
-
Test compound (e.g., LY354740).
Procedure:
-
Cell Culture: Culture cells expressing the target receptor on coverslips.
-
Patch Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.
-
Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and physical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the cell with the extracellular solution containing a known agonist for the target receptor to elicit a baseline current. Then, co-apply the agonist with the test compound or apply the test compound alone to observe any changes in the current.
-
Data Acquisition and Analysis: Record the currents before, during, and after drug application. Analyze the amplitude, kinetics, and any changes in the current to determine if the test compound has any agonist, antagonist, or modulatory effects.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Ligand Interaction with Glutamate Receptors.
Caption: Radioligand Binding Assay Workflow.
Caption: Whole-Cell Patch-Clamp Workflow.
Conclusion
The available evidence strongly supports the high selectivity of mGlu2/3 receptor agonists like LY354740 and LY379268. Functional and binding studies indicate a lack of significant cross-reactivity with ionotropic glutamate receptors (AMPA, kainate, and NMDA). This high degree of selectivity is a critical attribute for their potential therapeutic applications, as it minimizes off-target effects that could arise from the modulation of fast excitatory neurotransmission. Further studies providing a comprehensive quantitative analysis of binding affinities and functional potencies across all ionotropic glutamate receptor subunits would provide an even more complete picture of their selectivity profile.
References
- 1. LY379268, a potent and selective Group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal, cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons | PLOS One [journals.plos.org]
- 3. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 4. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the mGlu2/3 Receptor Antagonist Prodrug LY3027788 and its Active Metabolite LY3020371
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the experimental compound LY3027788 and its active metabolite, LY3020371. LY3020371 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3), which are targets for the development of novel therapeutics for depression.[1][2][3][4][5] this compound is a diester prodrug designed for improved oral bioavailability, which is rapidly converted to LY3020371 in vivo.[6][7][8] This analysis summarizes their biochemical and pharmacological properties, presents key experimental data in a comparative format, and provides detailed methodologies for the cited experiments.
Biochemical and Pharmacological Profile
LY3020371 acts as a competitive antagonist at mGlu2 and mGlu3 receptors.[9] These receptors are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, LY3020371 prevents this signaling cascade, which is believed to contribute to its antidepressant-like effects.[1][2][9] Preclinical studies have shown that the biological and behavioral effects of LY3020371 are comparable to those of ketamine, a rapid-acting antidepressant, but without the associated adverse effects.[3][4][6][10]
This compound is a diester analog of LY3020371 that functions as an effective oral prodrug.[6][7] Following oral administration, this compound is rapidly and completely converted to the active compound LY3020371, leading to dose-proportional plasma concentrations of the active metabolite.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for LY3020371 and the pharmacokinetic profile of LY3020371 following oral administration of its prodrug, this compound.
Table 1: In Vitro Activity of LY3020371
| Parameter | Receptor | Value (nM) | Assay Type |
| Ki | hmGluR2 | 5.26 | Radioligand Binding Assay |
| hmGluR3 | 2.50 | Radioligand Binding Assay | |
| IC50 | hmGluR2 | 16.2 | cAMP Formation Assay |
| hmGluR3 | 6.21 | cAMP Formation Assay | |
| Rat Cortical Synaptosomes | 29 | Agonist-suppressed second messenger production | |
| Rat Cortical Synaptosomes | 86 | Agonist-inhibited, K+-evoked glutamate release |
Data sourced from MedChemExpress and PubMed articles.[1][2][9]
Table 2: In Vivo Pharmacokinetics of LY3020371 after Oral Administration of this compound in Rats
| Dose of this compound (mg/kg, p.o.) | Cmax of LY3020371 (ng/mL) | Tmax of LY3020371 (hr) | AUC of LY3020371 (ng*hr/mL) | Bioavailability (%) |
| 3 | 133 ± 15 | 1.0 | 489 ± 63 | Not explicitly stated, but oral administration of 8.74 mg/kg this compound resulted in 42.9 ± 12% bioavailability of LY3020371.[6] |
| 10 | 456 ± 54 | 1.5 | 1860 ± 220 | |
| 30 | 1450 ± 180 | 2.0 | 6890 ± 830 |
Data adapted from a study by Witkin et al.[6]
Signaling Pathway and Metabolic Conversion Diagrams
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and LY3020371 are provided below.
Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity of LY3020371 to mGlu2 and mGlu3 receptors.
Protocol:
-
Membrane Preparation: Membranes from cells expressing human recombinant mGlu2 or mGlu3 receptors are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to mGlu2/3 receptors (e.g., [3H]-LY354740) and varying concentrations of the unlabeled test compound (LY3020371).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of LY3020371 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for IC50 Determination
This functional assay measures the ability of LY3020371 to antagonize the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Cells expressing mGlu2 or mGlu3 receptors are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of LY3020371.
-
Stimulation: The cells are then stimulated with an mGlu2/3 receptor agonist (e.g., LY354740) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of LY3020371 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation (IC50) is determined.
Rodent Forced Swim Test
This behavioral assay is used to assess antidepressant-like activity.
Protocol:
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute swim session. This session serves to induce a stable level of immobility on the subsequent test day.
-
Drug Administration (Day 2): this compound is administered orally (p.o.) or LY3020371 is administered intravenously (i.v.) at specified times before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored by a trained observer who is blind to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.[11][12]
In Vivo Microdialysis for Dopamine (B1211576) Measurement
This technique is used to measure the extracellular levels of dopamine in specific brain regions of freely moving animals.
Protocol:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens. The animals are allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: LY3020371 is administered, and dialysate collection continues.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline values.
Conclusion
LY3020371 is a potent and selective mGlu2/3 receptor antagonist with demonstrated in vitro and in vivo activity suggestive of antidepressant potential. Its prodrug, this compound, provides an effective means of oral administration, leading to rapid and dose-dependent systemic exposure to the active compound. The preclinical data for these compounds, particularly their distinct pharmacological profile compared to ketamine, support their further investigation as novel treatments for depression. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of these and similar compounds in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Donanemab and Traditional Antidepressants
In the landscape of neurological and psychiatric drug development, a clear distinction exists between therapies targeting neurodegenerative processes and those aimed at modulating neurotransmitter systems for the treatment of mood disorders. This guide provides a comparative overview of Donanemab, a novel investigational antibody therapy for Alzheimer's disease, and traditional classes of antidepressants.
It is critical to note that no direct head-to-head clinical trials comparing Donanemab with traditional antidepressants have been conducted. Donanemab is under investigation for a different primary indication (Alzheimer's disease) than traditional antidepressants (major depressive disorder and other psychiatric conditions). This comparison, therefore, is not one of competing treatments for the same condition but rather an examination of two distinct therapeutic strategies with different mechanisms of action, clinical endpoints, and safety profiles.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Donanemab and traditional antidepressants lies in their molecular targets and proposed mechanisms of action.
Donanemab: Targeting Amyloid Plaque
Donanemab is a monoclonal antibody designed to target and clear deposited amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[1] The accumulation of these plaques is believed to be a central element in the neurodegenerative cascade of Alzheimer's. By removing these plaques, Donanememab aims to slow the progression of the disease.[1]
Traditional Antidepressants: Modulating Monoamines
Traditional antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs), primarily act on the monoamine neurotransmitter systems in the brain. Their mechanism involves increasing the synaptic availability of neurotransmitters such as serotonin, norepinephrine, and to a lesser extent, dopamine. This modulation is thought to alleviate depressive symptoms over time.
The following diagram illustrates the distinct signaling pathways of Donanemab and a representative traditional antidepressant (SSRI).
Clinical Efficacy: Measuring Different Outcomes
The clinical development programs for Donanemab and traditional antidepressants are designed to assess efficacy against different primary endpoints, reflecting their distinct therapeutic goals.
Donanemab: Slowing Cognitive and Functional Decline
The pivotal study for Donanemab is the TRAILBLAZER-ALZ 2 trial, a Phase 3 study in participants with early symptomatic Alzheimer's disease.[2][3] The primary outcome was the change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS), a composite measure of cognition and function.[3]
| Endpoint | Donanemab | Placebo | Slowing of Decline |
| iADRS Score Change | -6.86 | -10.06 | 32% |
| CDR-SB Score Change | Data not directly comparable in this format | Data not directly comparable in this format | 36% slowing of decline |
Table 1: Key Efficacy Outcomes from the TRAILBLAZER-ALZ 2 Trial.[4] Note: Data represents the change from baseline at 76 weeks.
While the TRAILBLAZER-ALZ 2 trial protocol included assessments of mood and well-being, specific data on the effects of Donanemab on depressive symptoms have not been prominently reported as a primary or secondary outcome.[5]
Traditional Antidepressants: Alleviating Depressive Symptoms
The efficacy of traditional antidepressants is typically measured by the reduction in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS). A landmark study in this area is the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial.
The STAR*D trial was a large-scale, multi-step study designed to evaluate the effectiveness of different antidepressant treatments in real-world settings.
| Treatment Level | Remission Rate |
| Level 1 (Citalopram - an SSRI) | ~30% |
| Subsequent Levels (Switching or Augmenting) | Varied, with cumulative remission rates increasing with each step |
Table 2: Remission Rates in the STAR*D Trial.[6]
Experimental Protocols: A Glimpse into Clinical Trial Design
The methodologies of the TRAILBLAZER-ALZ 2 and STAR*D trials highlight the differences in studying neurodegenerative and psychiatric disorders.
Donanemab: TRAILBLAZER-ALZ 2 Protocol
The TRAILBLAZER-ALZ 2 study was a randomized, double-blind, placebo-controlled Phase 3 trial.
Key aspects of the protocol included:
-
Participants: Individuals with early symptomatic Alzheimer's disease with confirmed amyloid pathology.[2]
-
Intervention: Intravenous infusion of Donanemab or placebo.[3]
-
Primary Outcome: Change from baseline in the iADRS score at 76 weeks.[3]
-
Key Secondary Outcomes: Changes in other cognitive and functional scales, as well as biomarker assessments of amyloid and tau pathology.[7]
Traditional Antidepressants: STAR*D Protocol
The STAR*D trial employed a multi-level, sequential treatment design to mirror real-world clinical practice.
Key aspects of the protocol included:
-
Participants: Outpatients with non-psychotic major depressive disorder.[8]
-
Intervention: A sequence of antidepressant treatments, starting with citalopram (an SSRI).[8]
-
Primary Outcome: Remission of depressive symptoms, as measured by the HAM-D-17.[8]
-
Design: An open-label trial with multiple treatment levels for non-responders to the initial therapy.[9]
Safety and Tolerability
The safety profiles of Donanemab and traditional antidepressants are markedly different, reflecting their distinct pharmacology.
Donanemab
The most significant safety concern with Donanemab is the risk of Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as brain edema (ARIA-E) or microhemorrhages (ARIA-H).
| Adverse Event | Donanemab | Placebo |
| ARIA-E | 24.0% | 2.1% |
| Symptomatic ARIA-E | 6.1% | 0.1% |
| ARIA-H | 31.4% | 13.6% |
Table 3: Incidence of ARIA in the TRAILBLAZER-ALZ 2 Trial.
Traditional Antidepressants
The side effects of traditional antidepressants are well-characterized and vary by drug class.
-
SSRIs: Nausea, headache, insomnia, sexual dysfunction.
-
SNRIs: Similar to SSRIs, with the potential for increased blood pressure.
-
TCAs: Anticholinergic effects (dry mouth, constipation), sedation, weight gain, and cardiotoxicity in overdose.
Conclusion
Donanemab and traditional antidepressants represent two disparate approaches to treating disorders of the central nervous system. Donanemab is a targeted immunotherapy aimed at modifying the underlying pathology of Alzheimer's disease, with its efficacy measured in the slowing of cognitive and functional decline. In contrast, traditional antidepressants modulate neurotransmitter systems to alleviate the symptoms of depression, with efficacy assessed by reductions in depressive symptom severity.
While both classes of drugs have demonstrated efficacy for their respective indications, their mechanisms, clinical endpoints, and safety profiles are not comparable. Future research may explore the potential for therapies like Donanemab to have secondary effects on mood and behavior in individuals with Alzheimer's disease, but this is not their primary therapeutic objective. For researchers and drug development professionals, the distinct strategies employed in the development of these agents underscore the tailored approaches required to address the complexities of neurodegenerative and psychiatric disorders.
References
- 1. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. TRAILBLAZER-ALZ-2 - Penn Memory Center [pennmemorycenter.org]
- 6. The sequenced treatment alternatives to relieve depression (STAR*D) trial: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequenced treatment alternatives to relieve depression (STAR*D): rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequenced Treatment Alternatives to Relieve Depression (STAR*D). Part 1: study design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Ligand Specificity for Metabotropic Glutamate Receptors 2 and 3 (mGlu2/3)
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for assessing the specificity of investigational compounds for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3). Due to the limited availability of public data for LY3027788, this document will utilize the well-characterized and highly selective Group II mGlu receptor ligands—agonists LY354740 and LY379268 , and the antagonist LY341495 —to illustrate the principles and experimental data required to confirm receptor specificity.
Metabotropic glutamate (mGlu) receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways. Group II, comprising mGlu2 and mGlu3 subtypes, is coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Their role in modulating glutamate release makes them significant therapeutic targets for neurological and psychiatric disorders.
Comparative Analysis of Receptor Specificity
The primary method for determining the specificity of a compound is to quantify its binding affinity and functional potency across all known mGlu receptor subtypes. A compound is considered specific for mGlu2/3 if it exhibits significantly higher affinity and potency for these two receptors compared to all other mGlu subtypes (Groups I and III) and ionotropic glutamate receptors.
Data Presentation: Functional Potency and Selectivity
The following tables summarize the functional potencies of the reference agonists and antagonists at human mGlu receptor subtypes. Potency is a key indicator of a compound's effectiveness and specificity.
Table 1: Functional Potency of Group II mGlu Receptor Agonists
This table compares the potency (EC₅₀) of agonists LY354740 and LY379268. Lower EC₅₀ values indicate higher potency. The data demonstrates that both compounds are highly potent at mGlu2 and mGlu3 receptors, with negligible activity at other subtypes, confirming their high specificity.[1][2]
| Compound | mGlu2 (EC₅₀) | mGlu3 (EC₅₀) | mGlu1a, 5a, 4, 7 (EC₅₀) |
| LY354740 | 5.1 nM | 24.3 nM | > 100,000 nM |
| LY379268 | 2.69 nM | 4.48 nM | > 80-fold selectivity vs. Group I/III |
Table 2: Functional Potency of a Group II mGlu Receptor Antagonist
This table shows the antagonist potency (IC₅₀) of LY341495 across all mGlu receptor subtypes. The significantly lower IC₅₀ values for mGlu2 and mGlu3 compared to other receptors underscore its selectivity for Group II.[3][4][5]
| Compound | Receptor Subtype | Antagonist Potency (IC₅₀) |
| LY341495 | mGlu2 | 21 nM |
| mGlu3 | 14 nM | |
| mGlu8 | 170 nM | |
| mGlu7 | 990 nM | |
| mGlu1a | 7,800 nM (7.8 µM) | |
| mGlu5a | 8,200 nM (8.2 µM) | |
| mGlu4 | 22,000 nM (22 µM) |
Key Experimental Protocols
The data presented above are derived from standardized in vitro pharmacological assays. The following are detailed protocols for two fundamental experimental approaches used to determine compound affinity and functional potency at mGlu2/3 receptors.
Radioligand Binding Assay Protocol
Radioligand binding assays are used to determine the binding affinity (Kᵢ or Kₐ) of a test compound for a specific receptor. This is typically performed as a competitive binding experiment where the test compound competes with a radiolabeled ligand known to bind to the target receptor.
Objective: To measure the affinity of a test compound by determining its ability to displace a specific radioligand from mGlu2 or mGlu3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human mGlu receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand, e.g., [³H]LY341495 (a high-affinity Group II antagonist).[6]
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4).
-
Glass fiber filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell membranes (containing the target receptor), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[6]
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to the wells and quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀ value. The affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
For Gαi/o-coupled receptors like mGlu2 and mGlu3, functional activity is typically measured by their ability to inhibit the production of cyclic AMP (cAMP) that has been stimulated by an agent like forskolin (B1673556).
Objective: To measure the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) of a test compound by quantifying its effect on forskolin-stimulated cAMP levels.
Materials:
-
A cell line stably expressing a single human mGlu receptor subtype (e.g., CHO-GloSensor cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test agonist (e.g., LY354740) or antagonist (e.g., LY341495).
-
A reference agonist for antagonist mode (e.g., glutamate or LY354740).
-
cAMP detection kit (e.g., GloSensor™, HTRF, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a multi-well assay plate and incubate to allow for cell attachment.
-
Compound Addition (Agonist Mode): Add varying concentrations of the test agonist to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Compound Addition (Antagonist Mode): Add varying concentrations of the test antagonist, followed by a fixed concentration (typically EC₈₀) of a reference agonist, and then the fixed concentration of forskolin.
-
Incubation: Incubate the plates for a specified time (e.g., 15-30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit. The signal generated is inversely proportional (for competitive immunoassays) or directly proportional (for biosensors) to the amount of cAMP produced.
-
Data Analysis: Plot the response (e.g., luminescence or fluorescence ratio) against the log concentration of the test compound. For agonists, the concentration that produces 50% of the maximal inhibition of the forskolin response is the EC₅₀. For antagonists, the concentration that blocks 50% of the reference agonist's effect is the IC₅₀.
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key pathways and workflows.
References
- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antidepressant-Like Profile of LY3027788: A Comparative Analysis
A comprehensive review of preclinical findings reveals the potential of LY3027788, a prodrug of the selective metabotropic glutamate (B1630785) 2/3 (mGluR2/3) receptor antagonist LY3020371, in eliciting rapid antidepressant-like effects. This guide synthesizes published data on the behavioral pharmacology of this compound and its active metabolite, offering a direct comparison with the well-characterized rapid-acting antidepressant, ketamine.
This compound has demonstrated significant efficacy in preclinical models of depression, primarily through the antagonism of mGluR2/3 receptors. This mechanism is distinct from traditional antidepressants and shares similarities with the action of ketamine, suggesting a potential for rapid therapeutic onset.[1][2] The following sections provide a detailed comparison of the behavioral effects of this compound and its active form, LY3020371, with ketamine, supported by experimental data and protocols from published research.
Comparative Behavioral Effects
The antidepressant-like activity of this compound and LY3020371 has been evaluated in various rodent models. The data consistently demonstrates a reduction in depressive-like behaviors, comparable to the effects of ketamine.
Table 1: Antidepressant-Like Effects in the Forced Swim Test
| Compound | Species | Dose Range | Route of Administration | Key Finding | Reference |
| This compound | Mouse | 4.8 - 27 mg/kg | Oral (p.o.) | Dose-dependent decrease in immobility time. | [3] |
| LY3020371 | Rat | 0.1 - 10 mg/kg | Intravenous (i.v.) | Significant reduction in immobility time. | [4][5] |
| Ketamine | Rodents | - | - | Produces antidepressant-related behavioral effects. | [2] |
Table 2: Effects on Locomotor Activity and Wakefulness
| Compound | Species | Dose Range | Route of Administration | Key Finding | Reference |
| This compound | Mouse | 4.8 - 16 mg/kg | Oral (p.o.) | Enhances the locomotor stimulant effects of quinpirole (B1680403) at 16 mg/kg. | [3] |
| This compound | Rat | 10 - 30 mg/kg | Oral (p.o.) | Dose-dependently increases wake time without rebound hypersomnolence. | [3] |
| LY3020371 | Rat | 1 - 30 mg/kg | Intravenous (i.v.) | Increases cumulative wake time. | [5] |
| Ketamine | Rat | - | - | Promoted wakefulness. | [2] |
Experimental Methodologies
The following protocols are summarized from the cited literature to provide researchers with an understanding of the experimental conditions under which the behavioral effects of this compound and its comparators were assessed.
Forced Swim Test (FST)
This widely used assay assesses antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.[6][7]
-
Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter for mice) filled with water (23-25°C) to a level where the animal cannot touch the bottom.[6]
-
Procedure:
-
Data Analysis: The primary endpoint is the time spent immobile. A statistically significant decrease in immobility time for a drug-treated group compared to a vehicle-treated group suggests antidepressant-like activity.[6]
Locomotor Activity Assay
This test measures the general activity level of an animal and is used to assess the stimulant or depressant effects of a compound.[9]
-
Apparatus: Clear acrylic boxes (e.g., 40 cm L x 40 cm W x 30 cm H) equipped with photocell beams to detect movement.[9]
-
Procedure:
-
Animals are habituated to the testing environment.
-
Following administration of the test compound or vehicle, the animal is placed in the activity chamber.
-
Locomotor activity is recorded for a specified duration (e.g., 15-60 minutes) in discrete time bins.[9]
-
-
Data Analysis: The total number of beam breaks or distance traveled is quantified to determine the effect of the compound on locomotor activity.
Visualizing the Mechanisms and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow.
References
- 1. mGlu2/3 receptor antagonism: A mechanism to induce rapid antidepressant effects without ketamine-associated side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 9. va.gov [va.gov]
A Comparative Analysis of the Therapeutic Window for Novel Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window is a critical attribute of any pharmacological agent, defining the dosage range that elicits a therapeutic response without causing unacceptable toxicity. In the realm of oncology, particularly with targeted therapies, achieving a wide therapeutic window is a paramount challenge. This guide provides a comparative assessment of the therapeutic window for two distinct classes of kinase inhibitors: dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors and selective DNA-dependent protein kinase (DNA-PK) inhibitors, with a focus on representative agents from each class. This analysis is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to Kinase Inhibitors in Cancer Therapy
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[1] This has made the components of this pathway attractive targets for therapeutic intervention. Similarly, DNA-PK plays a crucial role in the repair of DNA double-strand breaks, a process often exploited by cancer cells to survive DNA-damaging therapies like radiation and chemotherapy. Inhibition of DNA-PK can therefore enhance the efficacy of these treatments.[2][3][4]
This guide will focus on a representative dual PI3K/mTOR inhibitor, Gedatolisib (PF-05212384) , and a selective DNA-PK inhibitor, Peposertib (M3814) , to illustrate the comparative therapeutic windows of these classes of agents.
Section 1: Dual PI3K/mTOR Inhibitors - A Profile of Gedatolisib
Dual PI3K/mTOR inhibitors are designed to simultaneously block key nodes in the PI3K signaling cascade, potentially leading to a more profound and durable anti-tumor response compared to agents that target a single kinase.[1][5] This dual-targeting strategy can also help to overcome some of the feedback mechanisms that can limit the efficacy of single-agent therapies.[5]
Therapeutic Window of Gedatolisib
The therapeutic window for dual PI3K/mTOR inhibitors is often constrained by on-target, off-tumor toxicities. Common dose-limiting toxicities include hyperglycemia, rash, and mucositis, which stem from the inhibition of PI3K and mTOR in normal tissues.
Table 1: Preclinical and Clinical Data Summary for Gedatolisib
| Parameter | Finding | Reference |
| Mechanism of Action | Potent and selective dual inhibitor of all Class I PI3K isoforms and mTORC1/2. | Preclinical studies |
| In Vitro Potency (IC50) | Low nanomolar range against various cancer cell lines. | Published research |
| Preclinical Efficacy | Demonstrated tumor growth inhibition in multiple xenograft models. | Preclinical reports |
| Phase I/II Clinical Trials | Showed manageable safety profile and preliminary efficacy in patients with advanced solid tumors. | Clinical trial data |
| Common Adverse Events | Stomatitis, rash, hyperglycemia, diarrhea, and fatigue. | Clinical trial reports |
| Recommended Phase 2 Dose (RP2D) | Established based on tolerability and target engagement. | Phase I study results |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gedatolisib against PI3K isoforms and mTOR.
-
Methodology: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase are incubated with the inhibitor at various concentrations in the presence of ATP and a suitable substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay. The IC50 value is calculated from the dose-response curve.
2. Cell Proliferation Assay:
-
Objective: To assess the anti-proliferative effect of Gedatolisib on cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with increasing concentrations of Gedatolisib for 72 hours. Cell viability is determined using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated.
3. Western Blot Analysis for Target Modulation:
-
Objective: To confirm the inhibition of the PI3K/mTOR pathway in treated cells.
-
Methodology: Cancer cells are treated with Gedatolisib for a specified time. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of key downstream effectors of the PI3K/mTOR pathway, such as AKT, S6K, and 4E-BP1.
Signaling Pathway and Experimental Workflow
Caption: PI3K/mTOR signaling pathway and the inhibitory action of Gedatolisib.
Section 2: Selective DNA-PK Inhibitors - A Profile of Peposertib
Selective DNA-PK inhibitors represent a targeted approach to sensitize cancer cells to DNA-damaging agents. By blocking a key component of the non-homologous end joining (NHEJ) DNA repair pathway, these inhibitors can potentiate the effects of radiotherapy and certain chemotherapies.[2][3][4]
Therapeutic Window of Peposertib
A key challenge for DNA-PK inhibitors is to achieve a therapeutic window that allows for effective tumor sensitization without causing excessive toxicity to normal tissues, which also rely on DNA repair mechanisms.[2][3]
Table 2: Preclinical and Clinical Data Summary for Peposertib
| Parameter | Finding | Reference |
| Mechanism of Action | Highly potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). | Preclinical studies |
| In Vitro Potency (IC50) | Sub-nanomolar to low nanomolar range against DNA-PKcs. | Published research |
| Preclinical Efficacy | Demonstrated significant radiosensitization and chemosensitization in various cancer models. | Preclinical reports |
| Phase I/II Clinical Trials | Evaluated as monotherapy and in combination with radiotherapy and chemotherapy, showing a manageable safety profile.[6] | Clinical trial data |
| Common Adverse Events | Primarily manageable gastrointestinal events.[6] | Clinical trial reports |
| Recommended Phase II Dose (RP2D) | Established at 400 mg twice daily in a Phase I trial.[6] | Phase I study results |
Experimental Protocols
1. DNA-PK Kinase Assay:
-
Objective: To determine the IC50 of Peposertib for DNA-PKcs.
-
Methodology: Similar to the PI3K/mTOR kinase assay, purified DNA-PKcs is incubated with the inhibitor, a DNA substrate, and ATP. The kinase activity is measured by quantifying the phosphorylation of a specific substrate.
2. Clonogenic Survival Assay:
-
Objective: To assess the radiosensitizing or chemosensitizing potential of Peposertib.
-
Methodology: Cancer cells are pre-treated with Peposertib for a defined period before being exposed to increasing doses of radiation or a chemotherapeutic agent. After treatment, cells are plated at low density and allowed to form colonies for 10-14 days. The surviving fraction is calculated relative to untreated controls, and the dose enhancement factor (DEF) is determined.
3. Immunofluorescence for γH2AX Foci:
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Methodology: Cells are treated with a DNA-damaging agent in the presence or absence of Peposertib. At various time points, cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. The number of γH2AX foci per cell is then quantified using fluorescence microscopy.
Signaling Pathway and Experimental Workflow
Caption: DNA-PK signaling in DNA repair and a typical experimental workflow.
Comparative Assessment and Conclusion
Both dual PI3K/mTOR inhibitors and selective DNA-PK inhibitors hold significant promise in oncology, but their therapeutic windows are dictated by different mechanisms of toxicity.
-
Dual PI3K/mTOR Inhibitors (e.g., Gedatolisib): The therapeutic window is primarily limited by on-target effects in normal tissues that rely on PI3K/mTOR signaling for metabolic homeostasis. The challenge lies in managing these metabolic and dermatological side effects to allow for sustained therapeutic dosing. Combination strategies with other targeted agents or chemotherapy are being explored to enhance efficacy and potentially widen the therapeutic window.
-
Selective DNA-PK Inhibitors (e.g., Peposertib): The therapeutic window is determined by the balance between sensitizing tumor cells to DNA-damaging agents and protecting normal tissues from excessive damage. The selectivity of these inhibitors for DNA-PK over other related kinases is crucial. The combination with highly targeted radiotherapy techniques may offer the best opportunity to maximize the therapeutic index.[2][3]
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy. — Department of Oncology [oncology.ox.ac.uk]
- 4. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
In Vivo Target Engagement: A Comparative Guide to PI3K/mTOR Pathway Inhibitors
A critical clarification regarding LY3027788: Initial searches indicate a discrepancy in the classification of this compound. This compound is not a PI3K/mTOR inhibitor but has been identified as a prodrug of LY3020371, a metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor antagonist with antidepressant effects. Therefore, a direct comparison of its in vivo target engagement with PI3K/mTOR inhibitors is not applicable.
This guide will instead provide a comparative overview of the in vivo target engagement for established PI3K/mTOR inhibitors: Gedatolisib, Pictilisib, Copanlisib, and Taselisib. These compounds are relevant alternatives for researchers investigating the PI3K/AKT/mTOR signaling pathway in oncology.
Comparative Analysis of In Vivo Target Engagement
The following tables summarize quantitative data on the in vivo target engagement and efficacy of selected PI3K/mTOR inhibitors from preclinical studies. These studies typically utilize xenograft models of human cancers in immunocompromised mice to assess the pharmacodynamic effects of the inhibitors on the PI3K/AKT/mTOR pathway.
Table 1: In Vivo Pharmacodynamic (PD) Biomarker Modulation
| Compound | Dose/Schedule | Animal Model | Tumor Type | Biomarker | % Inhibition/Change | Citation(s) |
| Gedatolisib | Not specified | Patient-Derived Xenograft | Breast Cancer | Not specified | Reduced tumor cell growth more effectively than single-node inhibitors | [1] |
| Pictilisib | 50 mg/kg (with 2 mg/kg Doxorubicin) | Patient-Derived Xenograft | Osteosarcoma | p-AKT (Ser475) | Almost complete inhibition | [2] |
| Copanlisib | Not specified | Patient-Derived Xenograft | Mantle Cell Lymphoma | p-AKT | Marked reduction | [3] |
| Taselisib | 3 mg (daily) | Human Patients | Solid Tumors | PI3K Pathway | Significant inhibition | [4] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Dose/Schedule | Animal Model | Tumor Type | Outcome | Result | Citation(s) |
| Gedatolisib | Not specified | Patient-Derived Xenograft | Breast Cancer | Tumor Growth | More effective reduction than single-node inhibitors | [1] |
| Pictilisib | 50 mg/kg (with 2 mg/kg Doxorubicin) | Patient-Derived Xenograft | Osteosarcoma | Cell Proliferation | Reduced Ki-67 staining | [2] |
| Copanlisib | Not specified | Patient-Derived Xenograft | Mantle Cell Lymphoma | Spleen and Liver Size | Effective reduction | [3] |
| Taselisib | 0.20-25 mg/kg (daily) | Nude mice with KPL-4 xenografts | Breast Cancer | Tumor Growth | Dose-dependent inhibition and regression | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess in vivo target engagement.
Western Blot Analysis of Phosphorylated Proteins in Tumor Tissue
Objective: To quantify the levels of phosphorylated downstream effectors of the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6) in tumor xenografts following inhibitor treatment.
Protocol:
-
Tissue Lysis: Excised tumors are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-p-AKT Ser473) and total protein as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.
Immunohistochemistry (IHC) for Biomarker Expression in Xenograft Tumors
Objective: To visualize and semi-quantitatively assess the expression and localization of target engagement biomarkers within the tumor microenvironment.
Protocol:
-
Tissue Preparation: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with the primary antibody against the biomarker of interest (e.g., p-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-HRP conjugate is applied. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.
-
Analysis: The staining intensity and percentage of positive cells are scored by a pathologist.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by the discussed compounds.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Experimental Workflow for In Vivo Target Engagement Validation
The following diagram outlines a typical workflow for assessing the in vivo target engagement of a PI3K inhibitor.
Caption: Workflow for in vivo validation of target engagement.
References
- 1. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lilly Debuts Early Oncology Pipeline Data At AACR Annual Meeting [prnewswire.com]
- 3. Facebook [cancer.gov]
- 4. biopharmadive.com [biopharmadive.com]
Safety Operating Guide
Essential Safety and Handling Protocols for LY3027788
When handling the investigational compound LY3027788, researchers, scientists, and drug development professionals must adhere to rigorous safety protocols to minimize exposure and ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potent and potentially hazardous substance. The following guidelines provide essential safety, operational, and disposal information.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Ensure gloves are regularly inspected for tears and changed immediately upon contamination. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Body Protection | Disposable Lab Coat | A disposable, fluid-resistant lab coat with long sleeves and tight-fitting cuffs is necessary to prevent contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or Higher | A properly fitted N95 respirator is the minimum requirement. For procedures that may generate aerosols or fine dust, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), is recommended.[1] |
Operational Plan: Step-by-Step Handling Workflow
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation risk.
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Protocol |
| Solid Waste | All disposable items that have come into contact with this compound, including gloves, lab coats, and weigh papers, must be disposed of in a clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound and any solvents used for decontamination must be collected in a designated, sealed hazardous liquid waste container. |
| Sharps | Any needles or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste. |
All waste containers must be disposed of according to institutional and local regulations for hazardous waste.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Caption: Logical flow for emergency response to an exposure event.
For any spill, evacuate the immediate area and follow your institution's spill response protocol for potent compounds. Do not attempt to clean up a large spill without appropriate training and equipment. Always refer to your institution's safety guidelines and the specific Safety Data Sheet when available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
